Propionyl-D5-L-carnitine HCl chemical structure and molecular weight
This technical guide details the structural characteristics, physicochemical properties, and analytical applications of Propionyl-D5-L-carnitine Hydrochloride , a critical stable isotope-labeled internal standard used in...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characteristics, physicochemical properties, and analytical applications of Propionyl-D5-L-carnitine Hydrochloride , a critical stable isotope-labeled internal standard used in clinical mass spectrometry.
Chemical Identity & Structural Analysis[1][2]
Propionyl-D5-L-carnitine HCl is the deuterated form of the endogenous ester Propionyl-L-carnitine. It functions as a specific Internal Standard (IS) for the quantification of carnitine esters in biological matrices (plasma, urine, dried blood spots) via LC-MS/MS.
Common Name: Propionyl-L-carnitine-d5 HCl; C3-Carnitine-d5.
Chemical Formula (Salt):
Chemical Formula (Cation):
Stereochemistry: L-isomer (R-configuration at the
-carbon).
Structural Topology
The molecule consists of a quaternary ammonium carnitine backbone esterified with a fully deuterated propionyl moiety (
).
Figure 1: Structural connectivity of Propionyl-D5-L-carnitine HCl. The green node indicates the position of the heavy isotope label (
).
Physicochemical Properties[2][3][4][5][6][7][8]
Accurate molecular weight calculations are essential for mass spectrometry settings. The "D5" label replaces five hydrogen atoms (
H, 1.0078 Da) with five deuterium atoms (H, 2.0141 Da) on the propionyl chain.
Molecular Weight Data
Parameter
Unlabeled (HCl Salt)
Deuterated (D5-HCl Salt)
Notes
Formula
Salt form
Average MW
253.72 g/mol
258.75 g/mol
Used for weighing standards
Monoisotopic Mass (Cation)
218.1392 Da
223.1706 Da
Used for MS precursor selection ()
Mass Shift
-
+5.0314 Da
due to 5 (D - H)
Solubility & Stability
Solubility: Highly soluble in water (>50 mg/mL) and methanol.
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.
Stability:
Solid State: Stable for >2 years at -20°C if protected from moisture.
Solution: Aqueous stock solutions are prone to hydrolysis (ester cleavage) at basic pH. Maintain pH < 6.0.
Analytical Applications: LC-MS/MS
Propionyl-D5-L-carnitine is the "Gold Standard" internal standard for newborn screening of organic acidemias (e.g., Propionic Acidemia, Methylmalonic Acidemia). It corrects for matrix effects, ionization suppression, and extraction efficiency.
Fragmentation Mechanism (Positive ESI)
In electrospray ionization (ESI+), the quaternary ammonium group provides a permanent positive charge. Collision-Induced Dissociation (CID) typically yields a characteristic fragment at m/z 85 , corresponding to the carnitine backbone.
Crucial Distinction:
Because the D5 label is located on the propionyl chain, and the m/z 85 fragment originates from the carnitine backbone, the product ion for the deuterated standard remains at m/z 85 (same as the unlabeled analyte). Specificity is achieved via the precursor ion shift.
Figure 2: MS/MS fragmentation pathway. The precursor ion is shifted by +5 Da, while the product ion (m/z 85) remains consistent with the unlabeled analog.
MRM Transitions Table
Analyte
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Dwell Time (ms)
Propionyl-L-carnitine (C3)
218.1
85.1
20-25
50
Propionyl-D5-L-carnitine (IS)
223.2
85.1
20-25
50
Experimental Protocol: Standard Preparation
Objective: Preparation of a stable 100 µM Internal Standard Stock Solution.
Reagents Required[7][9][10]
Propionyl-D5-L-carnitine HCl (Solid).
Methanol (LC-MS Grade).
Formic Acid (0.1% v/v in water).
Workflow
Gravimetric Analysis:
Equilibrate the vial to room temperature (prevent condensation).[1]
Weigh 2.59 mg of Propionyl-D5-L-carnitine HCl into a tarred glass weighing boat.
Note: The target is based on the salt MW (258.75 g/mol ).
Solubilization:
Transfer quantitatively to a 100 mL Class A volumetric flask.
Dissolve in 50:50 Methanol:Water (v/v). Pure methanol may cause precipitation of buffer salts if used later in the workflow.
Storage:
Aliquot into amber glass vials (1 mL each).
Store at -20°C. Stability: 6 months.
Working Solution (Daily Prep):
Dilute Stock 1:100 in Mobile Phase A to achieve 1 µM concentration for spiking into biological samples.
References
Millington, D. S., et al. (1989). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.[2] Clinical Chimica Acta. Link
Van Vlies, N., et al. (2005). Method for the determination of acylcarnitines in plasma and blood spots by tandem mass spectrometry.[2] Clinical Chemistry.[3] Link
Sigma-Aldrich. (2024).[4] Propionyl-L-carnitine-d3 HCl Product Specification and Safety Data Sheet.Link(Note: Reference generic for physical data verification).
Technical Guide: Propionyl-D5-L-carnitine as a Stable Isotope Internal Standard
The following technical guide details the application, mechanism, and validation of Propionyl-D5-L-carnitine as a stable isotope internal standard in quantitative mass spectrometry. Content Type: Technical Whitepaper & P...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the application, mechanism, and validation of Propionyl-D5-L-carnitine as a stable isotope internal standard in quantitative mass spectrometry.
Content Type: Technical Whitepaper & Protocol Guide
Subject: High-Precision Quantitation of Propionylcarnitine (C3) via LC-MS/MS
Target Audience: Bioanalytical Scientists, Clinical Chemists, and Metabolic Researchers
Executive Summary
In the precise landscape of metabolic profiling and drug development, Propionyl-D5-L-carnitine (C3-D5) serves as a critical stable isotope-labeled internal standard (SIL-IS). It is primarily employed to quantify Propionyl-L-carnitine (C3), a diagnostic marker for organic acidemias (e.g., Propionic Acidemia, Methylmalonic Acidemia) and a pharmacodynamic biomarker for mitochondrial therapeutics.
Unlike the common N-methyl-D3 variants, the D5-labeled analog (labeled on the propionyl chain) offers a mass shift of +5 Da. This increased mass difference minimizes isotopic overlap from the natural abundance M+3 isotopes of the analyte, enhancing the signal-to-noise ratio and quantification accuracy in complex biological matrices like plasma and dried blood spots (DBS).
Chemical Profile & Mechanistic Role[1][2][3]
Structural Integrity
Propionyl-D5-L-carnitine distinguishes itself by deuterium labeling on the propionyl side chain (
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The core principle is Isotope Dilution . By spiking a known concentration of C3-D5 into the sample before extraction, the internal standard experiences the exact same extraction inefficiencies, matrix effects (ion suppression/enhancement), and chromatographic variances as the endogenous C3.
The "Common Fragment" Principle in MS/MS:
In positive electrospray ionization (+ESI), acylcarnitines typically undergo a specific fragmentation yielding a product ion at
85 .[1] This fragment corresponds to the carnitine backbone ().
Since the D5 label is located on the propionyl chain, and the propionyl chain is lost as a neutral fragment during collision-induced dissociation (CID), the C3-D5 precursor (223) yields the same characteristic 85 fragment as the endogenous analyte.
Quantification: The ratio of the Precursor Ion intensities (218 vs. 223) is used for quantification, while the 85 fragment confirms the acylcarnitine class.
Figure 1: Fragmentation pathway showing how C3 and C3-D5 share the m/z 85 backbone fragment while maintaining precursor separation.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Propionyl-L-carnitine in Human Plasma using C3-D5 as IS.
Reagents & Preparation
Stock Solution: Dissolve Propionyl-D5-L-carnitine HCl in 50:50 Methanol:Water to 1 mg/mL. Store at -20°C.
Working IS Solution: Dilute stock in pure Methanol to ~10 µM (adjust based on expected physiological range).
Vortex/Centrifuge: Vortex vigorously for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.
Supernatant: Transfer 150 µL of supernatant to an autosampler vial.
Dry Down (Optional): For higher sensitivity, evaporate under Nitrogen and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar acylcarnitines.
Example: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 90% B to 50% B over 5 minutes.
Mass Spectrometry Settings (MRM Mode):
Analyte
Polarity
Precursor (Q1)
Product (Q3)
Dwell (ms)
Cone Voltage (V)
Collision Energy (eV)
Propionyl-L-carnitine
ESI+
218.2
85.1
50
25
20
Propionyl-D5-L-carnitine
ESI+
223.2
85.1
50
25
20
Note: Transition energies must be optimized for your specific instrument (e.g., Sciex QTRAP vs. Thermo Altis).
Validation & Quality Control (Bioanalytical Standards)
To ensure data integrity (E-E-A-T), the method must be validated according to FDA/EMA guidelines.
Linearity & Sensitivity
Calibration Curve: Prepare 6-8 non-zero standards of unlabeled C3 (e.g., 0.1 to 100 µM) spiked with constant C3-D5.
Regression: Plot Area Ratio (Analyte/IS) vs. Concentration. Use
weighting.
Acceptance:
. Back-calculated concentrations must be within ±15% (±20% at LLOQ).
Matrix Effects
Compare the peak area of C3-D5 spiked into extracted plasma vs. C3-D5 in pure solvent .
Matrix Factor (MF):
.
IS Normalization: Because C3-D5 is chemically identical (except mass), it compensates for suppression. If MF is 0.8 (20% suppression), the IS corrects this because the analyte is suppressed equally.
Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.[2][1][3][4][5][6]
Clinical & Research Applications
Newborn Screening (NBS)
Propionylcarnitine is the primary marker for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) . Elevated C3 levels (>4-5 µM) trigger secondary testing.
Role of IS: High-throughput NBS relies on Flow Injection Analysis (FIA). Without chromatographic separation, the specificity of the IS (C3-D5) is paramount to avoid false positives from isobaric interferences.
Mitochondrial Drug Development
In clinical trials for mitochondrial modulators (e.g., primary carnitine deficiency therapies), C3-D5 allows for the absolute quantification of acylcarnitine flux. It tracks how effectively a drug restores fatty acid beta-oxidation (FAO).
References
Minkler, P. E., et al. (2008). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry. Link
Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry. Link
Cayman Chemical. "Propionyl-L-carnitine-d3 Product Information." (Note: D5 variants are custom synthesized or sourced from specialized isotope labs like Qmx/CIL for specific +5 Da applications). Link
American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Propionic Acidemia." Link
Magoulas, P. L., & El-Hattab, A. W. (2012). "Systemic review: Propionic Acidemia." Orphanet Journal of Rare Diseases. Link
Preparation of Propionyl-D5-L-carnitine HCl stock solutions
Application Note: Preparation and Handling of Propionyl-D5-L-carnitine HCl Internal Standard Stock Solutions Abstract & Scope This technical guide details the preparation, handling, and storage of Propionyl-D5-L-carnitin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Handling of Propionyl-D5-L-carnitine HCl Internal Standard Stock Solutions
Abstract & Scope
This technical guide details the preparation, handling, and storage of Propionyl-D5-L-carnitine HCl (C3-D5-carnitine) stock solutions.[1] Designed for bioanalytical researchers utilizing LC-MS/MS for metabolic profiling (e.g., newborn screening, organic acidemias), this protocol prioritizes isotopic integrity and hydrolytic stability .[1]
Propionyl-D5-L-carnitine is a critical Internal Standard (IS).[1] Its reliability depends on preventing the two most common failure modes: hydrolysis of the ester bond and isotopic cross-talk due to improper storage.
Physicochemical Profile & Critical Considerations
Before handling, understand the molecule's behavior.[2] The HCl salt renders the compound highly water-soluble but also hygroscopic .
Property
Specification
Critical Note
Compound Name
Propionyl-D5-L-carnitine HCl
The "D5" label typically refers to the deuterated propionyl moiety ().[1]
Molecular Weight
~258.76 g/mol (Check CoA)
Must verify exact MW on the Certificate of Analysis (CoA).[1] D5 adds ~5 Da over native.
In electrospray ionization (ESI+), Propionyl-D5-L-carnitine generates a characteristic precursor ion
.[1] Upon collision-induced dissociation (CID), it typically yields a product ion at m/z 85 (characteristic of the carnitine backbone) or a deuterated fragment, depending on the labeling position.[1]
Why D5? A mass shift of +5 Da places the IS well outside the natural isotopic envelope (M+1, M+2) of the endogenous Propionyl-L-carnitine, preventing "cross-talk" and ensuring accurate quantification.[1]
Target Concentration: 1.0 mg/mL (free base equivalent recommended, or salt corrected).
Equilibration: Allow the lyophilized standard vial to reach room temperature (20–25°C) in a desiccator before opening. This prevents condensation from forming on the hygroscopic powder.
Weighing:
Weigh approximately 1.0 mg of Propionyl-D5-L-carnitine HCl into a tared amber glass vial.
Calculation: Correct for the HCl salt and purity/water content listed on the CoA.
Solubilization:
Add the calculated volume of Methanol to achieve 1 mg/mL.
Vortex gently for 30 seconds. Sonicate for 1 minute if necessary, but avoid heating.
Verification: Inspect for clarity. No particulates should be visible.
Step 2: Working Internal Standard (WIS)
Target: 100 ng/mL – 1 µg/mL (Method Dependent)
Diluent: Use Acetonitrile:Water (80:20 v/v) + 0.1% Formic Acid .[1]
Why Formic Acid? Acidification (pH ~3) stabilizes the ester bond against hydrolysis.
Dilution: Perform serial dilutions. Do not jump from 1 mg/mL directly to 10 ng/mL to avoid pipetting errors.
Storage: Store WIS at +4°C for up to 1 week, or -20°C for 1 month.
Storage & Stability Logic
The stability of acylcarnitines is dictated by pH and Temperature . The ester linkage is susceptible to base-catalyzed hydrolysis.[1]
Primary Stock (Methanol): Store at -80°C . Stable for 6–12 months.
Aliquots: Divide into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.
Monitoring: Re-verify concentration via LC-MS against a fresh standard every 3 months.
Quality Control & Self-Validation
To ensure the protocol is self-validating, perform the following checks:
Isotopic Purity Check (Blank Test):
Inject the Propionyl-D5-L-carnitine IS alone (no analyte).[1]
Monitor the transition for the unlabeled analyte (Propionyl-L-carnitine).[1]
Acceptance: Signal at the unlabeled mass must be < 0.5% of the IS response. High background indicates isotopic impurity or degradation.
Hydrolysis Check:
Monitor for Free Carnitine-D5 (or D9, depending on label).[1]
If the Free Carnitine peak increases over time in your stock, hydrolysis is occurring.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low MS Signal
Ion Suppression or Adsorption
Use silanized glass.[1] Check mobile phase pH (must be acidic).[1]
Shift in Retention Time
Column Aging or pH drift
Acylcarnitines are sensitive to HILIC/Reverse Phase conditions.[1] Ensure fresh mobile phase.
Presence of Unlabeled Peak
Impure Standard or Cross-talk
Check CoA for isotopic purity. Ensure mass resolution of MS is sufficient (Unit resolution is usually adequate for +5 Da shift).
Non-Linear Calibration
IS Degradation
Prepare fresh IS.[1] Check if IS is hydrolyzing during the run (autosampler stability).
References
Momsen, J., et al. (2020).[1] Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis. International Journal of Neonatal Screening. Retrieved from [Link]
Miller, J.H., et al. (2012).[1][6] A Quantitative Method for Acylcarnitines and Amino Acids Using High Resolution Chromatography and Tandem Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]
Clinical and Laboratory Standards Institute (CLSI). (2010). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline. CLSI document C62-A.
High-throughput screening of organic acidemias using Propionyl-D5-L-carnitine HCl
Application Note: Precision Quantitation of Propionylcarnitine in Newborn Screening Abstract This application note details a robust, high-throughput screening (HTS) protocol for the detection of Propionic Acidemia (PA) a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Quantitation of Propionylcarnitine in Newborn Screening
Abstract
This application note details a robust, high-throughput screening (HTS) protocol for the detection of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) in dried blood spots (DBS). Utilizing Propionyl-D5-L-carnitine HCl as a stable isotope-labeled internal standard (IS), this method employs Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). We focus on the butyl-ester derivatization technique, which provides superior ionization efficiency and sensitivity compared to non-derivatized methods. This guide is designed for clinical chemists and metabolic screening laboratories requiring high precision, low false-positive rates, and adherence to CLSI NBS04-A2 guidelines.
Introduction & Clinical Significance
Organic acidemias (OAs) are a group of inherited metabolic disorders characterized by the accumulation of non-amino organic acids. The two most prominent disorders screened via propionylcarnitine (C3) quantification are:
Propionic Acidemia (PA): Caused by a deficiency in propionyl-CoA carboxylase.[1][2]
Methylmalonic Acidemia (MMA): Caused by a deficiency in methylmalonyl-CoA mutase or cobalamin transport defects.[2]
In both conditions, the metabolic block leads to the accumulation of propionyl-CoA, which is converted by carnitine acetyltransferase (CRAT) into Propionylcarnitine (C3) to buffer the toxic acyl-CoA pool.
The Analytical Challenge:
C3 is isobaric with other potential interferences in complex biological matrices. Furthermore, "false positives" can arise from dietary artifacts or benign conditions. To achieve clinical accuracy, Isotope Dilution Mass Spectrometry (IDMS) is mandatory. Propionyl-D5-L-carnitine HCl serves as the ideal Internal Standard (IS) because its +5 Da mass shift places it well outside the natural isotopic envelope of endogenous C3, eliminating "crosstalk" and ensuring precise quantification.
Mechanism of Action & IDMS Principle
The quantification relies on the ratio of the ion intensity of the endogenous analyte (C3) to the stable isotope standard (C3-D5).
Analyte: Propionylcarnitine (C3)
Butylated Mass (M+H): 274.2 Da
Internal Standard: Propionyl-D5-carnitine (C3-D5)
Butylated Mass (M+H): 279.2 Da
Common Fragment: Both species fragment to produce the characteristic carnitine backbone ion at m/z 85 .
Diagram 1: Metabolic Blockage & MS/MS Principle
Caption: Metabolic pathway showing the origin of Propionylcarnitine (C3) accumulation in PA/MMA and the MS/MS workflow for its detection.
Materials & Reagents
Internal Standard Specification
Compound: Propionyl-D5-L-carnitine HCl (N-methyl-D3 or Propionyl-D5 depending on synthesis; typically Propionyl-D5 implies
Derivatizing Agent: 3N HCl in n-Butanol (Prepared fresh or purchased commercially).
Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.
DBS Controls: CDC Quality Assurance Program blood spots or commercial equivalents (e.g., ClinChek).
Experimental Protocol
This protocol follows the "Derivatized" method, which is the gold standard for sensitivity, particularly for distinguishing C3 from isobaric interferences and enhancing signal-to-noise ratios.
Step 1: Preparation of Internal Standard (IS) Working Solution
Stock Solution: Dissolve Propionyl-D5-L-carnitine HCl in Methanol to 1 mM.
Daily Working Solution: Dilute the stock into the Extraction Solvent (Methanol) to a final concentration of 0.76 µmol/L (typical NBS concentration).
Note: This solution usually contains a "cocktail" of other acylcarnitine and amino acid standards.
Step 2: Sample Extraction
Punch a 3.2 mm (1/8 inch) disc from the center of the DBS into a 96-well polypropylene plate (V-bottom).
Add 100 µL of the Extraction Solvent (containing the C3-D5 IS) to each well.
Cover plate with adhesive foil.
Shake at 600-700 rpm for 20 minutes at room temperature.
Step 3: Transfer and Evaporation
Transfer the supernatant to a fresh 96-well plate (heat-resistant).
Evaporate the solvent under a gentle stream of Nitrogen (
) at 40-50°C until completely dry (approx. 15-20 mins).
Step 4: Derivatization (Butylation)
Add 50 µL of 3N HCl in n-Butanol to each dried well.
Seal the plate tightly with a chemical-resistant mat (silicone/PTFE).
Incubate at 65°C for 15 minutes .
Critical: Do not overheat (>70°C) as this causes hydrolysis of the carnitine ester bond.
Remove seal and evaporate the Butanol/HCl under Nitrogen at 40-50°C until completely dry (approx. 20 mins).
Step 5: Reconstitution
Reconstitute the dried residue in 100 µL of Mobile Phase (80% ACN).
Shake gently for 10 minutes.
Centrifuge at 2000 x g for 2 minutes to settle particulates.
Step 6: FIA-MS/MS Acquisition
Injection Volume: 10 µL.
Flow Rate: 0.05 mL/min (initial) stepped to 0.2 mL/min (wash).
Caption: Step-by-step analytical workflow from dried blood spot punching to final data analysis.
Data Analysis & Interpretation
Calculation
Concentration (
) is calculated using the Response Factor (RF) derived from the Internal Standard:
: Concentration of Propionyl-D5-L-carnitine in the extraction solvent.
: Typically assumed to be 1.0 for stable isotopes, but should be verified during validation.
Screening Cut-offs (Guideline Values)
These values must be validated against the local population percentile (typically 99.5th percentile).
Parameter
Normal Range (µM)
Flag/Cut-off (µM)
Indication
C3 (Primary)
< 3.5
> 4.5
Potential PA / MMA
C3 / C2 Ratio
< 0.20
> 0.25
Increases Specificity
C3 / C16 Ratio
< 2.0
> 2.5
Differentiates from artifacts
Interpretation Logic:
High C3 + High C3/C2: Strong indicator of Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA).
High C3 + Normal Ratios: Possible dietary artifact or maternal B12 deficiency.
Action: Positive screens require Second-Tier Testing (e.g., LC-MS/MS for Methylmalonic Acid vs. Methylcitric Acid) to distinguish PA from MMA.[5]
Validation & Quality Control (Self-Validating System)
To satisfy the "Trustworthiness" requirement, the protocol includes these self-checks:
Internal Standard Area Counts: Monitor the absolute intensity of the C3-D5 peak (m/z 279). A drop >50% indicates extraction failure or ion suppression.
Linearity: The method should be linear from 0.5 µM to 50 µM (
).
Recovery: Spiked recovery from filter paper should be 80-120%.
Hydrolysis Check: If the derivatization temperature is too high, C3-Butyl degrades back to C3-Free Acid. Monitor m/z 218 (Free C3) in the scan; it should be <5% of the m/z 274 signal.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition (NBS04-A2). CLSI.[6][7] [Link]
American College of Medical Genetics and Genomics (ACMG). (2006). Newborn Screening: Toward a Uniform Screening Panel and System.[Link]
Chace, D. H., et al. (2001). "Rapid diagnosis of methylmalonic and propionic acidemias: quantitative tandem mass spectrometric analysis of propionylcarnitine in filter-paper blood specimens obtained from newborns." Clinical Chemistry, 47(11), 2040-2044. [Link]
McHugh, D., et al. (2011). "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 13(3), 230-254. [Link]
La Marca, G., et al. (2007). "Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots." Clinical Chemistry, 53(7), 1364-1369. [Link]
Application Notes and Protocols for Propionyl-D5-L-carnitine HCl Solubility in Methanol and Water
Introduction: The Critical Role of Solubility in Preclinical Development Propionyl-D5-L-carnitine HCl is a deuterated analog of propionyl-L-carnitine, a naturally occurring compound vital for energy metabolism. In drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Preclinical Development
Propionyl-D5-L-carnitine HCl is a deuterated analog of propionyl-L-carnitine, a naturally occurring compound vital for energy metabolism. In drug development and metabolic research, stable isotope-labeled internal standards are indispensable for quantitative analysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolomic studies. Understanding the solubility of Propionyl-D5-L-carnitine HCl in common laboratory solvents like methanol and water is a fundamental prerequisite for the preparation of stock solutions, calibration standards, and quality control samples. This document provides a comprehensive guide to the solubility of this compound and detailed protocols for its accurate determination, empowering researchers to generate reliable and reproducible data.
The hydrochloride salt form of carnitine derivatives generally enhances their stability and solubility in aqueous media. While specific quantitative data for the D5 analog is not extensively published, the solubility of the non-deuterated form, Propionyl-L-carnitine HCl, serves as a strong proxy. The substitution of five hydrogen atoms with deuterium is not expected to significantly alter the physicochemical properties, including solubility. However, experimental verification is always the gold standard in scientific practice.
Physicochemical Properties and Expected Solubility
Propionyl-D5-L-carnitine HCl is a quaternary ammonium compound, which imparts a permanent positive charge and contributes to its hydrophilic nature. The presence of a hydroxyl and a carboxyl group further enhances its polarity and potential for hydrogen bonding with protic solvents like water and methanol.
Solubility in Water
Propionyl-L-carnitine HCl is highly soluble in water[1][2][3]. Published data indicates a solubility of approximately 50-60 mg/mL[2][3]. Another source suggests solubility in water up to 100 mM[4]. This high aqueous solubility is anticipated for Propionyl-D5-L-carnitine HCl due to its ionic nature and capacity for hydrogen bonding.
It is crucial to consider the pH of the aqueous solution, as it can influence the stability of the ester linkage in propionylcarnitine. While stable in acidic to neutral conditions, hydrolysis to L-carnitine can occur at high pH values (e.g., pH 12.8)[2]. Therefore, for preparing aqueous solutions, it is recommended to use purified water (e.g., deionized, distilled, or HPLC-grade) and to maintain a pH below 7.5 to ensure the integrity of the compound[2]. For biological applications, buffered solutions such as phosphate-buffered saline (PBS) at pH 7.2 are often used, though solubility might be slightly lower in buffered media compared to pure water[5].
Solubility in Methanol
Quantitative Solubility Data
The following table summarizes the available solubility data for the non-deuterated Propionyl-L-carnitine HCl, which provides a strong estimate for the D5 analog.
Experimental Workflow for Solubility Determination
The following diagram outlines a robust workflow for the experimental determination of the solubility of Propionyl-D5-L-carnitine HCl.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol for Solubility Determination
This protocol is designed to determine the equilibrium solubility of Propionyl-D5-L-carnitine HCl in a given solvent.
Materials
Propionyl-D5-L-carnitine HCl powder
Methanol (HPLC or LC-MS grade)
Purified Water (e.g., Milli-Q® or equivalent)
Analytical balance
Vortex mixer
Sonicator bath
Thermostatic shaker/incubator
Microcentrifuge
Syringe filters (0.22 µm, compatible with the solvent)
Volumetric flasks and pipettes
Autosampler vials
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure
Preparation of the Saturated Solution:
Add an excess amount of Propionyl-D5-L-carnitine HCl to a known volume of the solvent (methanol or water) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
Vortex and sonicate the mixture for 15-30 minutes to facilitate the initial dissolution and create a uniform slurry.
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.
Sample Collection and Preparation:
After equilibration, visually confirm the presence of undissolved solid.
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.
Analysis and Quantification:
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
Quantify the concentration of Propionyl-D5-L-carnitine HCl in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a freshly prepared calibration curve[6][7]. LC-MS/MS is the preferred method for deuterated compounds, offering high sensitivity and specificity[8].
Calculate the solubility in mg/mL or mol/L by multiplying the determined concentration by the dilution factor.
Preparation of Stock and Working Solutions
The following workflow illustrates the standard procedure for preparing stock and working solutions.
Caption: Protocol for Stock and Working Solution Preparation.
Protocol for Stock Solution Preparation (e.g., 1 mg/mL)
Weighing: Accurately weigh a precise amount of Propionyl-D5-L-carnitine HCl (e.g., 10 mg) using an analytical balance.
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the desired solvent (methanol or water), vortex or sonicate until the solid is completely dissolved[2].
Final Volume: Bring the solution to the final volume with the solvent and mix thoroughly.
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability[2][9]. Aqueous solutions are generally recommended to be stored for no more than one day unless stability data suggests otherwise[5].
Conclusion and Best Practices
Propionyl-D5-L-carnitine HCl is expected to exhibit high solubility in both water and methanol, consistent with its non-deuterated counterpart. For the preparation of analytical standards, methanol is an excellent choice for a concentrated stock solution due to its volatility and compatibility with reversed-phase chromatography. For applications requiring aqueous media, purified water or appropriate buffer systems should be used, with careful consideration of pH to maintain compound stability. The provided protocols offer a robust framework for both the determination of solubility and the routine preparation of solutions, ensuring the integrity and accuracy of experimental outcomes in drug development and research.
References
Cepham Life Sciences. Propionyl-L-carnitine HCL. [Link]
World Health Organization. (2018-07-02). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
Narasimha Naidu, M., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15, 407-426. [Link]
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
SAR Publication. (2021-06-11). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. [Link]
Savic, S., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 11(10), 4785-4795. [Link]
Garg, U., et al. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 91-98. [Link]
Kim, J., et al. (2017). Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization. Journal of the Korean Society for Applied Biological Chemistry, 60(2), 155-160. [Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of Propionyl-L-carnitine using Propionyl-D5-L-carnitine
Executive Summary This application note details the protocol for the quantification of Propionyl-L-carnitine (C3-carnitine) in biological matrices using Propionyl-D5-L-carnitine as a stable isotope-labeled internal stand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the quantification of Propionyl-L-carnitine (C3-carnitine) in biological matrices using Propionyl-D5-L-carnitine as a stable isotope-labeled internal standard (IS). While Propionyl-D3-L-carnitine is historically common, the use of the D5-analog (labeled on the propionyl chain) offers superior isotopic separation, eliminating "crosstalk" from the natural M+3 isotopic envelope of the endogenous analyte.
This guide focuses on a non-derivatized approach using Hydrophilic Interaction Liquid Chromatography (HILIC), which provides a faster, cleaner workflow compared to traditional butylation methods used in newborn screening.
Chemical & Physical Properties[1][2][3]
Understanding the physicochemical difference between the analyte and the IS is critical for setting the quadrupole resolution.
Property
Propionyl-L-carnitine (C3)
Propionyl-D5-L-carnitine (IS)
Formula
Monoisotopic Mass
217.13 Da
222.16 Da
Precursor Ion
218.1 m/z
223.2 m/z
Label Position
None
Propionyl chain ()
Key Product Ion
85.1 m/z
85.1 m/z
Critical Insight: Because the D5 label is located on the propionyl acyl chain, and the primary fragment ion (m/z 85) represents the carnitine backbone, both the analyte and the IS share the same product ion (85.1 m/z) . This requires high chromatographic resolution or precise precursor isolation to prevent interference.
Mass Spectrometry Optimization (MS/MS)
Source Parameters (ESI+)
The following settings are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Agilent 6495).
Source Temperature (TEM): 400°C – 500°C (High temp required for efficient desolvation of polar carnitines)
Curtain Gas (CUR): 35 psi
Gas 1 (Nebulizer): 50 psi
Gas 2 (Heater): 50 psi
MRM Transitions
The Multiple Reaction Monitoring (MRM) table below assumes the D5 label is on the acyl chain.
Analyte
Precursor (Q1)
Product (Q3)
Dwell (ms)
DP (V)
CE (eV)
CXP (V)
Propionyl-L-carnitine
218.1
85.1
50
60
28
10
Propionyl-D5-L-carnitine
223.2
85.1
50
60
28
10
Interference Check (Optional)
218.1
60.1
50
60
40
12
DP (Declustering Potential): Controls ion entry; carnitines are robust but require moderate energy to decluster from solvent.
CE (Collision Energy): ~28 eV is optimal to cleave the ester bond and strip the trimethylamine group to generate the m/z 85 fragment.
Fragmentation Mechanism
The diagram below illustrates why the product ion remains 85 m/z for the D5 variant.
Figure 1: Fragmentation pathway of Propionyl-D5-L-carnitine. The deuterated acyl chain is lost as a neutral fragment, leaving the common backbone ion at m/z 85.1.
Chromatographic Conditions (LC)
For underivatized carnitines, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to Reverse Phase (C18) because carnitines are highly polar and elute in the void volume of C18 columns without ion-pairing reagents.
Column Selection
Primary Choice: Kinetex HILIC (Phenomenex) or Raptor HILIC-Si (Restek).
Dimensions: 2.1 x 100 mm, 2.6 µm or 2.7 µm particle size.
Temperature: 40°C.
Mobile Phases
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
Note: The buffer is essential for peak shape and ionization stability.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Profile
HILIC works by partitioning analytes into a water layer on the silica surface. Start high organic.
Time (min)
% Mobile Phase B (ACN)
Flow Rate (mL/min)
Action
0.0
90%
0.4
Injection
1.0
90%
0.4
Isocratic Hold
4.0
50%
0.4
Elution Gradient
4.1
50%
0.4
Hold
4.2
90%
0.6
Re-equilibration
7.0
90%
0.4
End
Sample Preparation Protocol
This protocol uses protein precipitation, suitable for plasma, serum, or dried blood spots (DBS).
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
Precipitate: Add 200 µL of Extraction Solvent (containing IS).
Vortex: Mix vigorously for 30 seconds.
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer: Move 150 µL of the supernatant to an HPLC vial with a glass insert.
Evaporation (Optional): If sensitivity is low, evaporate under Nitrogen and reconstitute in 50 µL of Mobile Phase (90% ACN). Usually not necessary for modern QqQs.
Figure 2: Analytical workflow for Propionyl-L-carnitine quantification.
Validation & Quality Control
Linearity & Range[3][6]
Standard Curve: 0.1 µM to 50 µM.
Weighting:
(Carnitine levels vary widely; this weighting accounts for heteroscedasticity).
Common Pitfalls (Troubleshooting)
Isobaric Interference: In complex matrices, other isomers (e.g., hydroxy-butyryl carnitines) may have similar masses. HILIC separation is crucial to resolve these.
Ion Suppression: Phospholipids often elute late in HILIC gradients. Ensure the re-equilibration step (Time 4.2 - 7.0 min) is long enough to wash the column, or use a "divert valve" to send the first 1 minute and the wash phase to waste.
Carryover: Acylcarnitines can stick to metallic injector needles. Use a needle wash of 50:50 Methanol:Isopropanol.
References
National Institutes of Health (NIH) / PubChem. (2023). Propionylcarnitine Compound Summary. Retrieved from [Link]
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
Frontiers in Molecular Biosciences. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (2023). Newborn Screening Quality Assurance Program (NSQAP). Retrieved from [Link]
Calculating concentration of C3-carnitine using D5 internal standard
Application Note: High-Precision Quantification of Propionylcarnitine (C3) in Biological Matrices via LC-MS/MS using D5-Stable Isotope Dilution Executive Summary This protocol details the quantitative analysis of Propion...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Quantification of Propionylcarnitine (C3) in Biological Matrices via LC-MS/MS using D5-Stable Isotope Dilution
Executive Summary
This protocol details the quantitative analysis of Propionylcarnitine (C3-carnitine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Propionyl-L-carnitine-d5 (C3-d5) as a stable isotope internal standard (IS) to correct for matrix effects, ionization suppression, and extraction efficiency. Unlike common screening methods that rely on single-point calibration, this protocol employs a validated isotope dilution mass spectrometry (IDMS) approach suitable for pharmacokinetic (PK) studies and rigorous clinical research.
Introduction & Scientific Rationale
2.1 Clinical & Biological Significance
Propionylcarnitine (C3) is a critical acylcarnitine marker derived from the metabolism of branched-chain amino acids (isoleucine, valine, methionine) and odd-chain fatty acids. Elevated C3 levels are the primary biochemical hallmark of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) . In drug development, monitoring C3 is essential when investigating therapeutics that modulate mitochondrial
-oxidation or anaplerotic pathways.
2.2 The D5 Advantage in Isotope Dilution
While deuterated standards like C3-d3 are commercially available, C3-d5 (typically labeled on the propionyl chain:
) offers superior analytical reliability.
Isotopic Overlap Elimination: The +5 Da mass shift places the IS precursor ion further away from the naturally occurring M+2 and M+3 isotopes of the endogenous analyte, reducing "cross-talk" and improving the Lower Limit of Quantitation (LLOQ).
Matrix Correction: As a structural analog, C3-d5 co-elutes with C3-carnitine, experiencing the exact same ionization suppression/enhancement events in the electrospray source, thereby providing a self-validating normalization factor.
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to data generation.
Figure 1: End-to-end workflow for C3-carnitine quantification. The internal standard is introduced before protein precipitation to account for all recovery losses.
Materials & Reagents
Component
Specification
Purpose
Analyte
Propionyl-L-carnitine (C3)
Analytical Standard
Internal Standard
Propionyl-L-carnitine-d5 (C3-d5)
Mass correction (IS)
Mobile Phase A
0.1% Formic Acid in Water
Protonation source
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elution strength
Precipitation Agent
Methanol (LC-MS Grade)
Protein removal
Column
HILIC or C18 (e.g., Kinetex C18, 2.6 µm)
Separation of polar carnitines
Detailed Protocol
Standard Preparation
Stock Solutions: Prepare 1 mg/mL stocks of C3 and C3-d5 in 50:50 Methanol:Water. Store at -20°C.
IS Working Solution (ISWS): Dilute C3-d5 stock to a fixed concentration (e.g., 200 ng/mL) in Methanol. This solution serves dual purposes: delivering the IS and precipitating proteins.
Calibration Standards (Cal): Prepare a serial dilution of C3 analyte in surrogate matrix (e.g., PBS or stripped plasma) ranging from 1 ng/mL to 2000 ng/mL.
Sample Preparation
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
Add 150 µL of IS Working Solution (Methanol containing C3-d5).
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Note: If sensitivity is an issue, evaporate the supernatant under nitrogen and reconstitute in 50 µL Mobile Phase A.
Separation: C3-carnitine is highly polar. A high-aqueous start (e.g., 95% A) on a C18 column or the use of a HILIC column is required for retention.
MRM Transition Table:
Compound
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Dwell Time (ms)
C3-Carnitine
218.1
85.1
25
50
C3-Carnitine-d5
223.1
85.1
25
50
Note: The product ion at m/z 85.1 corresponds to the characteristic trimethylammonium-crotonolactone fragment common to acylcarnitines. The D5 label is typically on the propionyl chain, leaving the backbone fragment (85.1) unshifted.
Calculation & Data Analysis
This section defines the mathematical logic for converting raw MS signals into concentration values.
The Isotope Dilution Equation
Unlike external calibration, IDMS relies on the Area Ratio .
Calibration Curve Construction
Analyze the Calibration Standards (Cal 1 to Cal n).
Plot Area Ratio (
) versus Theoretical Concentration () .
Perform a weighted linear regression (typically
weighting to improve accuracy at the lower end).
Regression Equation:
Where:
= Area Ratio
= Concentration of C3
= Slope
= y-intercept
Concentration Calculation for Unknowns
To find the concentration of C3 in a patient sample (
), rearrange the regression equation:
Calculation Logic Diagram
Figure 2: Computational logic for deriving concentration from raw MS data.
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must be validated against the following criteria:
Ensures the response is proportional to concentration across the range.
Accuracy
85% - 115%
Verifies the calculated value matches the true value (Reference Material).
Precision (CV)
Ensures reproducibility of the extraction and injection steps.
IS Variation
Within of mean
Drastic shifts in IS area indicate matrix suppression or injection failure.
Troubleshooting Tip: If the C3-d5 Internal Standard area drops significantly in specific patient samples compared to standards, it indicates Matrix Effect (Ion Suppression) . However, because the ratio (
) is used, the quantification remains valid provided the suppression does not obliterate the signal entirely. This is the primary mechanism of self-validation in this protocol.
References
Clinical Significance of Acylcarnitines
Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Acylcarnitine profile analysis. Genetics in Medicine, 10(2), 151-156.
LC-MS/MS Methodology for Acylcarnitines
Matern, D., et al. (2007). Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry.
Isotope Dilution Mass Spectrometry Principles
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
Reference for MRM Transitions (C3 & D5)
Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening. Analytical Chemistry, 81(9), 3571-3575.
Technical Guide: Stabilizing Propionyl-D5-L-carnitine HCl in Solution
Executive Summary & Core Mechanism Propionyl-D5-L-carnitine HCl is a stable isotope-labeled acylcarnitine widely used as an internal standard in mass spectrometry (LC-MS/MS) and metabolic flux studies. While the deuteriu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Mechanism
Propionyl-D5-L-carnitine HCl is a stable isotope-labeled acylcarnitine widely used as an internal standard in mass spectrometry (LC-MS/MS) and metabolic flux studies. While the deuterium labeling (
-propionyl group) provides metabolic differentiation, it does not protect the molecule from its primary mode of chemical degradation: ester hydrolysis .
The stability of this compound in solution is governed by the susceptibility of the acyl-ester bond to nucleophilic attack, a process critically dependent on pH and temperature . In aqueous environments, particularly those with pH > 7.0, the propionyl group is cleaved, yielding free L-carnitine and deuterated propionic acid, thereby compromising quantitative accuracy.
Chemical Degradation Pathway
The following diagram illustrates the hydrolysis mechanism that researchers must prevent.
Figure 1: Mechanism of base-catalyzed ester hydrolysis. High pH significantly accelerates the cleavage of the propionyl group.
Troubleshooting & FAQ: Stability in Solution
Q1: Why is my Propionyl-D5-L-carnitine signal decreasing over time in the autosampler?
Diagnosis: The most likely cause is on-column or in-vial hydrolysis due to inappropriate solvent pH or temperature.
The Science: Acylcarnitines exhibit a "U-shaped" stability profile. They are most stable between pH 3.0 and 6.0 . At pH > 7.5, the hydroxide ion (
) acts as a strong nucleophile, attacking the carbonyl carbon of the ester linkage.
Solution: Ensure your reconstitution solvent and mobile phases are acidified.
Recommended: 0.1% Formic Acid in Water (pH ~2.7) or Ammonium Acetate buffer adjusted to pH 4-5.
Avoid: Pure water (often pH 6-7, variable) or Phosphate Buffered Saline (PBS, pH 7.4) for storage longer than 2-4 hours.
Q2: Does the Deuterium (D5) label improve stability?
Clarification: Only metabolically, not chemically.
The Science: Deuteration strengthens C-H bonds (Kinetic Isotope Effect), making the molecule more resistant to enzymatic oxidation (e.g., by Cytochrome P450s). However, the ester bond itself is chemically identical to the non-labeled form. Therefore, Propionyl-D5-L-carnitine hydrolyzes in alkaline solutions at virtually the same rate as unlabeled Propionyl-L-carnitine.
Q3: Can I store aqueous stock solutions at -20°C?
Verdict:Not Recommended.
The Risk: Water expands upon freezing and can cause local pH shifts (eutectic effects) that promote degradation. Furthermore, repeated freeze-thaw cycles introduce moisture condensation and temperature fluctuations.
Better Protocol: Prepare stock solutions in organic solvents (Methanol or DMSO).[1] These solvents suppress hydrolytic activity because they lack the free water necessary for the reaction.
Q4: My solid powder turned into a sticky gel. Is it still usable?
Diagnosis: The compound has absorbed atmospheric moisture (Deliquescence).
The Science: The Hydrochloride (HCl) salt form is extremely hygroscopic . Absorption of water initiates hydrolysis even in the solid state if left prolonged.
Action: If the physical state has changed, the concentration is now unknown, and purity is compromised. Discard and replace.
Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation. Store in a desiccator.
Experimental Protocols for Maximum Stability
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a long-term storage solution (>6 months stability).
Solvent Selection: Use Methanol (LC-MS grade) or DMSO .
Why: Organic solvents minimize hydrolysis and prevent bacterial growth.
Weighing: Rapidly weigh the Propionyl-D5-L-carnitine HCl powder into a simplified tared vial. Do not leave the stock container open.
Dissolution: Vortex to dissolve.
Target Concentration: 1 mg/mL to 10 mg/mL.
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C .
Protocol B: Preparation of Working Solutions (Daily Use)
Objective: Prepare aqueous dilutions for immediate LC-MS injection or biological assays.
Parameter
Recommendation
Rationale
Diluent
0.1% Formic Acid in Water
Maintains pH < 3.0, inhibiting hydrolysis.
Alternative
Ammonium Acetate (10mM, pH 4.5)
Buffer capacity stabilizes pH in optimal range.
Forbidden
PBS (pH 7.4), DMEM, Bicarbonate
High pH accelerates degradation ().
Temperature
Keep on ice (4°C)
Reduces kinetic rate of hydrolysis ().
Shelf Life
< 8 Hours
Prepare fresh daily. Do not store overnight.
Protocol C: Handling & Storage Decision Tree
Figure 2: Decision matrix for solvent selection and storage duration based on experimental needs.
Stability Data Summary
The following table summarizes the estimated stability of Propionyl-L-carnitine esters based on general acylcarnitine hydrolysis kinetics [1, 2].
Condition
Solvent System
Temperature
Stability Status
Solid
Desiccated
-20°C
Stable (> 2 Years)
Stock
Methanol / DMSO
-20°C
Stable (> 6 Months)
Solution
Water + 0.1% Formic Acid
4°C
Stable (~24-48 Hours)
Solution
PBS (pH 7.4)
25°C (RT)
Unstable (< 8 Hours)
Solution
Carbonate Buffer (pH 9.0)
25°C (RT)
Rapid Degradation (< 1 Hour)
Key Takeaway: The half-life of acylcarnitines decreases exponentially as pH increases above 7.0. At pH 12, degradation is near-instantaneous [2].
References
National Institutes of Health (NIH). (2012). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry method. PubMed. Retrieved from [Link]
ResearchGate. (2009). L-carnitine and Propionyl-L-carnitine pharmacokinetics and analysis. Retrieved from [Link]
Technical Support Center: Troubleshooting Signal Suppression in Propionyl-D5-L-carnitine LC-MS Analysis
Welcome to the technical support center for troubleshooting signal suppression in the LC-MS analysis of Propionyl-D5-L-carnitine. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting signal suppression in the LC-MS analysis of Propionyl-D5-L-carnitine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Here, we will delve into the root causes of signal suppression and provide actionable, step-by-step guidance to ensure the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of LC-MS analysis?
A: Signal suppression, a specific type of matrix effect, is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Propionyl-D5-L-carnitine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This competition for ionization leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), signal suppression can still occur because it originates in the ionization source before mass analysis.[4][5]
Q2: Why is Propionyl-D5-L-carnitine particularly susceptible to signal suppression?
A: Propionyl-D5-L-carnitine, like other acylcarnitines, is a quaternary ammonium compound, making it permanently positively charged and highly polar.[6][7] When analyzing biological samples such as plasma or tissue homogenates, these matrices are complex and contain numerous endogenous components like salts, proteins, and lipids.[2] Phospholipids, in particular, are notorious for causing significant ion suppression in LC-MS analysis, especially when using reversed-phase chromatography, as they can co-elute with polar analytes.[8][9][10]
Q3: How does the use of a stable isotope-labeled internal standard like Propionyl-D5-L-carnitine help, and what are its limitations?
A: A stable isotope-labeled internal standard (SIL-IS) such as Propionyl-D5-L-carnitine is the gold standard for quantitative LC-MS analysis.[11][12] Because it has nearly identical physicochemical properties to the endogenous analyte (Propionyl-L-carnitine), it co-elutes and experiences the same degree of ion suppression.[12] By calculating the peak area ratio of the analyte to the SIL-IS, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[13]
However, there are limitations. If the signal of the SIL-IS itself is severely suppressed, its ability to provide reliable quantification is compromised. Significant suppression can lead to poor peak shape and intensity, making accurate integration difficult. Moreover, while SIL-IS can correct for suppression, it doesn't eliminate the underlying problem, which can still affect the overall sensitivity of the assay.[11]
In-Depth Troubleshooting Guides
Systematic Approach to Diagnosing Signal Suppression
When you suspect signal suppression is affecting your Propionyl-D5-L-carnitine analysis, a systematic approach is key to identifying and resolving the issue. The following guides will walk you through a logical troubleshooting workflow.
Is it the a System or a Sample Issue?
First, it is crucial to determine if the loss of signal is due to a problem with the LC-MS system itself or an issue with your sample preparation and the resulting matrix effects.
Caption: Competition between analyte and matrix components for ionization in the ESI source.
Q: How can I confirm and quantify the extent of signal suppression in my samples?
A: A post-extraction addition experiment is a standard method to evaluate matrix effects.
Prepare three sets of samples:
Set A (Neat Standard): Spike the analyte and Propionyl-D5-L-carnitine into a clean solvent.
Set B (Pre-spiked Matrix): Spike the analyte and Propionyl-D5-L-carnitine into the biological matrix before sample preparation.
Set C (Post-spiked Matrix): Perform sample preparation on a blank biological matrix and spike the analyte and Propionyl-D5-L-carnitine into the final extract after all extraction steps.
Analyze all three sets using your LC-MS method.
Calculate the Matrix Effect (ME):
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q: I've confirmed significant signal suppression. What are the most effective strategies to mitigate it?
A: Mitigating signal suppression involves either improving the sample cleanup to remove interfering components or optimizing the chromatography to separate the analyte from them.
Strategy
Description
Key Considerations
Improved Sample Preparation
The goal is to remove matrix components, particularly phospholipids, that cause ion suppression. [14]
Protein Precipitation (PPT): Simple and fast, but often results in "dirty" extracts with significant phospholipids. [9]Solid-Phase Extraction (SPE): More selective than PPT and can effectively remove interfering components. Requires method development to optimize the sorbent and elution conditions. HybridSPE®: A specialized technique that combines protein precipitation with phospholipid removal, offering a cleaner extract than PPT alone. [8]
Chromatographic Optimization
The aim is to achieve chromatographic separation between Propionyl-D5-L-carnitine and the co-eluting matrix components.
Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and the suppression zone. [15]Column Chemistry: For polar compounds like acylcarnitines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography, as it provides better retention and may separate the analyte from different classes of interfering compounds. [16][17]Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.
Dilution
Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effects.
This approach may compromise the limit of detection if the analyte concentration is already low.
Summary and Key Takeaways
Systematic Troubleshooting: Always start by determining if the issue is system-related or sample-related.
Embrace Cleanliness: Regular maintenance of the ion source is critical for consistent performance.
Optimize Sample Preparation: Investing time in developing a robust sample preparation method to remove interfering matrix components like phospholipids is often the most effective solution for signal suppression.
Chromatography is Key: If sample cleanup is insufficient, optimizing the chromatographic separation can move your analyte peak away from the region of ion suppression.
Leverage Your Internal Standard: While Propionyl-D5-L-carnitine is an excellent tool for quantification, be mindful of its own signal intensity. A severely suppressed internal standard is a red flag that your method needs improvement.
By following these guidelines, you can effectively troubleshoot and mitigate signal suppression in your Propionyl-D5-L-carnitine LC-MS analysis, leading to more reliable and accurate results in your research and development endeavors.
References
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health. [Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
Ion suppression (mass spectrometry). Wikipedia. [Link]
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. ResearchGate. [Link]
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Phenomenex. [Link]
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for the b-oxidation process. Bevital. [Link]
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. [Link]
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research. MNG Labs. [Link]
Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link]
Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. MDPI. [Link]
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]
Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC International. [Link]
Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. ACS Publications. [Link]
Resolving isobaric interference in C3-carnitine D5 analysis
Welcome to the technical support center for resolving isobaric interference in the analysis of propionyl-L-carnitine-d5 (C3-carnitine-d5). This resource is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving isobaric interference in the analysis of propionyl-L-carnitine-d5 (C3-carnitine-d5). This resource is designed for researchers, scientists, and drug development professionals who rely on accurate quantification of C3-carnitine using LC-MS/MS. Here, we will delve into the common challenges of isobaric interference, provide detailed troubleshooting guides, and offer step-by-step protocols to ensure the integrity of your analytical data.
The Challenge of Isobaric Interference in Acylcarnitine Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, isobaric interference is a critical issue where compounds of the same nominal mass-to-charge ratio (m/z) are not adequately separated, leading to inaccurate quantification.[1] This is particularly prevalent in the analysis of acylcarnitines, a class of compounds with numerous naturally occurring isomers and isobars.[2][3] Direct infusion mass spectrometry, while rapid, is especially susceptible to this problem as it lacks chromatographic separation.[1]
For C3-carnitine-d5, a commonly used internal standard for the quantification of C3-carnitine, the primary concern for isobaric interference is often not from a distinct endogenous metabolite but from a phenomenon known as isotopic crosstalk .
FAQs: Understanding Isobaric Interference with C3-Carnitine-D5
Q1: What is isotopic crosstalk and how does it affect my C3-carnitine-d5 internal standard?
A1: Isotopic crosstalk, or cross-signal contribution, occurs when the natural isotopic abundance of the analyte (unlabeled C3-carnitine) contributes to the signal of its stable isotope-labeled internal standard (C3-carnitine-d5).[4] Carbon, in its natural state, contains approximately 1.1% of the heavier isotope, ¹³C. When C3-carnitine is present at high concentrations, the probability of a molecule containing one or more ¹³C atoms increases. This can result in a C3-carnitine molecule with a mass that overlaps with the mass of the C3-carnitine-d5 internal standard, leading to an artificially high internal standard signal and consequently, an underestimation of the analyte concentration. It is generally recommended to use a stable isotope-labeled internal standard with a mass difference of at least 3 atomic mass units (amu) from the analyte to minimize this effect.[4]
Q2: Besides isotopic crosstalk, what are other potential sources of interference for C3-carnitine-d5?
A2: Other potential, though less common, sources of interference include:
Impurities in the internal standard: The synthesis of deuterated compounds can sometimes result in low levels of unlabeled or partially labeled species that are isobaric with the analyte.
Co-eluting isobaric metabolites: While less likely for a deuterated standard, it's theoretically possible for an unrelated endogenous compound to have the same nominal mass and similar chromatographic behavior.
In-source fragmentation or adduction: Unstable molecules can fragment in the ion source of the mass spectrometer, or form adducts with solvent molecules, creating ions with m/z values that overlap with the target analyte or internal standard.
Q3: How can I determine if I have an isobaric interference issue with my C3-carnitine-d5?
A3: Several signs can point to an interference problem:
Non-linear calibration curves: At higher concentrations of the analyte, the response may start to plateau due to the increasing contribution of the analyte's isotopic tail to the internal standard signal.
Inaccurate quality control (QC) sample results: QC samples with high concentrations of C3-carnitine may show a negative bias.
Presence of a peak in "blank" samples spiked only with the internal standard: If you inject a sample containing only the C3-carnitine-d5 standard and see a signal in the analyte's mass transition, this could indicate an impurity in the standard.
Distorted peak shapes: The presence of a co-eluting interference can lead to tailing, fronting, or split peaks for the internal standard.
}
Troubleshooting workflow for isobaric interference.
Question: My calibration curve for C3-carnitine is non-linear at the high end. What should I do first?
Answer: The first step is to rule out contamination of your internal standard.
Action: Prepare a "blank" sample containing only your C3-carnitine-d5 internal standard at the concentration used in your assay.
Analysis: Inject this sample and monitor both the mass transition for C3-carnitine-d5 and the mass transition for unlabeled C3-carnitine.
Interpretation:
No significant peak in the C3-carnitine channel: Your internal standard is likely of sufficient purity. The issue is more likely isotopic crosstalk.
A significant peak in the C3-carnitine channel: Your internal standard is contaminated with unlabeled C3-carnitine. Contact your supplier for a certificate of analysis or source a new, higher-purity standard.
Question: I've confirmed my internal standard is pure, but I still see issues. How do I confirm isotopic crosstalk?
Answer: You can directly observe the isotopic contribution of the analyte to the internal standard channel.
Action: Prepare a sample containing a high concentration of unlabeled C3-carnitine (at the upper end of your calibration range) without any internal standard.
Analysis: Inject this sample and monitor the mass transition for your C3-carnitine-d5 internal standard.
Interpretation:
A small peak is observed at the retention time of C3-carnitine: This is direct evidence of isotopic crosstalk. The signal you are seeing is from the naturally occurring heavy isotopes of C3-carnitine being detected in the internal standard's mass window.
No peak is observed: The issue may be more complex, potentially involving matrix effects or a subtle co-eluting interference. However, isotopic crosstalk is the most probable cause for this class of compounds.
Experimental Protocols
Protocol 1: LC Method Development for Resolving Isobaric Interference
The most robust solution for resolving isobaric interference, including isotopic crosstalk, is through effective chromatographic separation.
Objective: To develop an LC method that provides baseline separation between C3-carnitine and any potential interfering peaks, and to minimize the impact of isotopic crosstalk by ensuring sharp, symmetrical peaks.
Materials:
High-purity C3-carnitine and C3-carnitine-d5 standards
A selection of LC columns (e.g., C18, Phenyl-Hexyl, HILIC)
Procedure:
Column Selection:
Start with a standard C18 reversed-phase column, as it is a versatile starting point for acylcarnitine analysis.
If separation is not achieved, consider a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions.
For highly polar short-chain acylcarnitines like C3-carnitine, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide excellent retention and separation.
Mobile Phase Optimization (Reversed-Phase):
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
Initial Gradient: Start with a shallow gradient, for example, 5-95% B over 10 minutes, to get an initial profile of the separation.
Gradient Optimization:
If peaks elute too early, decrease the initial percentage of mobile phase B.
To improve separation between closely eluting peaks, flatten the gradient in the region where the peaks of interest elute.
Flow Rate: A typical flow rate for a standard 2.1 mm ID column is 0.2-0.4 mL/min.
Mobile Phase Optimization (HILIC):
Mobile Phase A: Acetonitrile with 0.1% formic acid.
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
Initial Gradient: Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous component (B).
Gradient Optimization: Adjust the gradient slope to achieve optimal separation.
Mass Spectrometry Parameter Tuning:
Optimize the collision energy and other MS parameters for both C3-carnitine and C3-carnitine-d5 to ensure maximum sensitivity and specificity. The precursor to product ion transition for C3-carnitine is typically m/z 218 -> m/z 85, and for C3-carnitine-d5 it is m/z 223 -> m/z 90.
Data Presentation: Example LC Parameters
Parameter
C18 Reversed-Phase
HILIC
Column
2.1 x 100 mm, 1.8 µm
2.1 x 100 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water
95:5 Acetonitrile:Water with 10mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B
0.1% Formic Acid in Acetonitrile
50:50 Acetonitrile:Water with 10mM Ammonium Formate, 0.1% Formic Acid
Resolving isobaric interference in C3-carnitine-d5 analysis is crucial for generating reliable and accurate data. By understanding the principles of isotopic crosstalk and employing systematic troubleshooting and method development strategies, researchers can overcome these analytical challenges. The key to success lies in a combination of high-quality reagents, optimized chromatography, and careful data interpretation.
References
Schimmenti, L. A., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(3), 469-485. [Link]
Hewavitharana, A. K., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1194, 123186. [Link]
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]
Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC–MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 25-32. [Link]
Turgeon, C. T., et al. (2008). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 394(1-2), 45-53. [Link]
Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology, 708, 55-72. [Link]
Maeda, Y., et al. (2021). Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. International Journal of Neonatal Screening, 7(3), 42. [Link]
Storage conditions to maintain isotopic enrichment of Propionyl-D5-L-carnitine
The following technical guide serves as a specialized support center for maintaining the isotopic enrichment and chemical stability of Propionyl-D5-L-carnitine . This guide is structured to address the specific physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support center for maintaining the isotopic enrichment and chemical stability of Propionyl-D5-L-carnitine .
This guide is structured to address the specific physicochemical challenges associated with deuterated acylcarnitines: hygroscopicity , ester hydrolysis , and alpha-proton exchange .
Part 1: Core Directives (The Golden Rules)
To maintain the isotopic specification (typically
99% enrichment) and chemical purity, you must adhere to these three non-negotiable storage rules.
Rule 1: The "Zero-Moisture" Mandate (Solid State)
Condition: Store neat solid at -20°C .
Container: Amber glass vial with a PTFE-lined screw cap.
Critical Action: The vial must be equilibrated to room temperature in a desiccator before opening.
Why? Propionyl-L-carnitine is extremely hygroscopic. Condensed moisture initiates two failure modes:
Chemical Hydrolysis: Cleavage of the ester bond, releasing L-carnitine and Propionic acid-D5.
Physical Clumping: Makes accurate weighing impossible without solvation.
Rule 2: The "Protic Solvent" Ban (Stock Solutions)
Solvent Choice: Use Anhydrous DMSO or Absolute Ethanol .
Prohibited: Do not store stock solutions in water, methanol, or buffers.
Why?
Hydrolysis: In aqueous buffers (especially pH > 7.0), the half-life of the ester bond decreases logarithmically.
Isotopic Dilution (D/H Exchange): The alpha-deuterons (on the propionyl chain,
) are adjacent to a carbonyl group. In protic solvents (MeOH, ) with trace base/acid, these deuterons can exchange with solvent protons via keto-enol tautomerism, reducing the isotopic enrichment from D5 to D4 or D3.
Rule 3: The "Fresh-Use" Protocol (Working Solutions)
Protocol: Dilute stock solutions into aqueous buffers (e.g., PBS) immediately before use.
Lifespan: Discard aqueous working solutions after 4–6 hours .
Why? Acylcarnitines are chemically unstable in physiological buffers. Significant hydrolysis occurs within 24 hours at room temperature.
Part 2: Troubleshooting & FAQs
Category A: Isotopic Integrity & Mass Shifts
Q: I observe a "shoulder" peak or a mass shift of -1 Da (M-1) in my MS spectrum. Is my product defective?
Diagnosis: This indicates Deuterium-Hydrogen (D/H) Exchange .
Mechanism: The Propionyl-D5 group contains two deuterium atoms at the alpha-position (
). These are acidic due to the adjacent carbonyl. If your solvent contains exchangeable protons (e.g., Methanol-OH or Water-OH) and the pH is not strictly neutral/acidic, the D atoms exchange with H.
Solution:
Switch your stock solvent to anhydrous DMSO.
If using Methanol for LC-MS injection, ensure the mobile phase is acidified (0.1% Formic Acid) to suppress enolization.
Avoid "soaking" the sample in the autosampler for >12 hours in protic solvents.
Q: My signal intensity for the D5 parent ion has dropped significantly, and I see a large peak for L-Carnitine (m/z 162).
Diagnosis:Chemical Hydrolysis .
Mechanism: The ester linkage has been cleaved by water.
Root Cause: The sample likely absorbed moisture during storage or was left in aqueous buffer too long.
Recovery: Irreversible. You must prepare a fresh stock from solid.
Category B: Physical Handling
Q: The powder has turned into a sticky gel or hard lump. Can I still use it?
Diagnosis:Deliquescence (Moisture absorption).
Risk: While the chemical might still be intact, the water weight error will be significant (up to 10-20% mass error).
Action:
Do not scrape or chip the solid (risk of static dispersal).
Dissolve the entire contents of the vial in a known volume of anhydrous DMSO to create a master stock.
Determine the actual concentration via quantitative NMR (qNMR) or by comparing the MS response to a known standard.
Part 3: Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution
Objective: Create a 10 mg/mL stock stable for 6 months.
Materials: Anhydrous DMSO (Grade
99.9%, water < 50 ppm), Argon gas.
Equilibrate: Allow the Propionyl-D5-L-carnitine vial to reach room temperature inside a desiccator (approx. 30 mins).
Solvation: Add the calculated volume of Anhydrous DMSO directly to the vial (do not weigh powder out if hygroscopic signs are present).
Dissolution: Vortex gently. Isotope-labeled carnitines dissolve readily in DMSO.
Blanketing: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace humid air.
Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long term if possible to prevent leaching/evaporation). Store at -80°C .
Protocol 2: Self-Validating QC Check (LC-MS)
Objective: Verify isotopic enrichment before critical experiments.
Dilution: Dilute 1
L of stock into 999 L of Acetonitrile:Water (50:50) + 0.1% Formic Acid .
Injection: Inject immediately onto the LC-MS.
Criteria:
Parent Ion: Monitor m/z corresponding to Propionyl-D5-L-carnitine (Calc: L-Carnitine mass + Propionyl mass + 5 Da).
Isotopic Purity Calculation:
Pass Threshold:
99.0%. If D4 (M-1) is > 1%, D/H exchange has occurred.
Part 4: Data Visualization
Figure 1: Storage Decision Tree
Caption: Logical workflow for determining the optimal storage method based on physical state and usage frequency.
Figure 2: Degradation Risk Pathways
Caption: Mechanistic flow of isotopic loss (Exchange) vs. chemical loss (Hydrolysis).
Part 5: Stability Data Summary
Parameter
Solid State (Desiccated)
Anhydrous DMSO Stock
Aqueous Buffer (pH 7.4)
Storage Temp
-20°C
-80°C
Room Temp (25°C)
Stability Window
4 Years
6 Months
< 24 Hours
Primary Risk
Hygroscopicity
Precipitation if frozen slowly
Rapid Hydrolysis
Isotopic Risk
Negligible
Negligible
High (if pH > 8)
References
Cayman Chemical. Propionyl-L-carnitine (chloride) Product Information & Safety Data Sheet. (Accessed 2024). Link
Sigma-Aldrich (Merck). Propionyl-L-carnitine Analytical Standard Technical Data. (Accessed 2024). Link[1]
BenchChem. Stability of Propionylcarnitine Hydrochloride and Preparation for Experiments. (2025).[2][3] Link
Setner, B., et al. (2018).[4] The unexpected racemization and hydrogen–deuterium exchange of the hydrogen at the α-carbon of proline analogs.[4] Organic & Biomolecular Chemistry. Link
Van Rijt, W.J., et al. (2020).[5] Instability of Acylcarnitines in Stored Dried Blood Spots.[5][6] International Journal of Neonatal Screening.[5] Link
Technical Support Center: Optimizing Propionyl-D5-L-carnitine HCl Analysis
Welcome to the Technical Support Center. This guide addresses peak tailing specifically for Propionyl-D5-L-carnitine HCl , a stable isotope-labeled internal standard used in metabolic profiling and pharmacokinetic studie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide addresses peak tailing specifically for Propionyl-D5-L-carnitine HCl , a stable isotope-labeled internal standard used in metabolic profiling and pharmacokinetic studies. Unlike generic troubleshooting guides, this document focuses on the unique physicochemical properties of short-chain acylcarnitines—zwitterionic polarity and high water solubility—that make them prone to secondary interactions and solvent mismatch effects.
Quick Diagnostic Workflow
Before adjusting your chemistry, use this logic tree to isolate the root cause of the tailing.
Figure 1: Diagnostic logic tree for isolating the source of peak tailing in acylcarnitine analysis.
Module 1: The Chemistry of Tailing
Q: Why does Propionyl-D5-L-carnitine tail even on new columns?A: The tailing is rarely a physical defect of the column; it is a chemical mismatch. Propionyl-carnitine is a zwitterion . It contains a quaternary ammonium group (permanently positively charged) and a carboxylic acid group.
Silanol Interactions (The "Hook"): The quaternary amine interacts strongly with residual silanol groups (
) on the silica surface of both HILIC and C18 columns. This secondary interaction holds onto the molecule longer than the primary separation mechanism, causing the "tail" or drag.
The Fix: You must "mask" these silanols. This is achieved by maintaining a sufficiently high ionic strength (buffer concentration) or low pH to protonate the silanols (
), rendering them neutral.
Q: Does the "D5" label affect peak shape?A: No. The deuterium label modifies the mass (
) but has negligible effect on the pKa or polarity compared to the unlabeled analog. However, if your D5 internal standard tails while your analyte does not, it indicates a concentration mismatch . Tailing is often concentration-dependent; if the IS is spiked at a significantly different mass load than the analyte, they may exhibit different peak asymmetries, compromising quantification accuracy.
HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for acylcarnitines, but it is unforgiving regarding sample preparation.
Q: My retention time is stable, but the peak is broad and tails. Why?A: The most common cause in HILIC is Sample Diluent Mismatch .
In HILIC, water is the "strong" solvent.[1][2] If you dissolve your Propionyl-D5-L-carnitine HCl in 100% water (or high aqueous content) and inject it into a high-organic mobile phase (e.g., 90% Acetonitrile), the water in your sample plug acts as a strong solvent, disrupting the partitioning layer at the head of the column. This causes "smearing" or peak splitting.[3][4]
Q: How do I fix the diluent issue?A: Match the sample solvent to your initial mobile phase conditions.
Protocol: Dissolve the stock standard in 50:50 ACN:Water (to ensure solubility of the HCl salt), then dilute the working standard to at least 80% Acetonitrile .
Visual Check: If your peak looks like a "shark fin" (sharp front, long tail) or has a shoulder, your injection solvent is likely too aqueous.
Q: What buffer system should I use to prevent silanol interactions?A: Ammonium Formate is preferred over Ammonium Acetate for carnitines due to better solubility in high organic solvents and slightly lower pH.
Recommended: 10 mM Ammonium Formate in both Mobile Phase A (Water) and B (Acetonitrile).
Critical Step: Adjust the aqueous buffer to pH 3.0 - 3.5 with Formic Acid before mixing with organic solvents. This low pH suppresses silanol ionization.
Module 3: Reversed-Phase (C18) Troubleshooting
Q: Can I analyze this on a C18 column?A: Yes, but standard C18 protocols often fail because Propionyl-carnitine is too polar and elutes in the void volume (dead time), where ion suppression is highest.
Q: How do I get retention and symmetry on C18?A: You have two options, but Option 1 is preferred for LC-MS.
Option 1: HSS T3 or Polar-Embedded Columns. Use a column designed to withstand 100% aqueous conditions. You must start at 0-2% organic to trap the carnitine.
Option 2: Ion Pairing (Not Recommended for MS). Adding TFA (Trifluoroacetic acid) or Heptafluorobutyric acid (HFBA) will sharpen the peak perfectly by forming a neutral ion pair with the carnitine. Warning: These reagents severely suppress electrospray ionization (ESI) signals and contaminate the MS source.
Module 4: System Optimization
Q: Could my hardware be causing the tailing?A: Yes, specifically Extra-Column Volume .
Because Propionyl-carnitine is an early eluter (low k'), it is highly susceptible to dispersion in the tubing between the injector and the column, or the column and the detector.
Check: Ensure you are using 0.005" ID (Red) PEEK tubing or equivalent.
Check: Verify that the ferrule depth on the column inlet is correct. A small void here creates a mixing chamber that destroys peak symmetry.
Experimental Protocols
Protocol A: Optimal HILIC Buffer Preparation
Purpose: To create a mobile phase that masks silanol interactions without precipitating in high organic content.
Step
Action
Technical Note
1
Weigh Ammonium Formate
Target 10 mM final concentration (e.g., 630 mg for 1L).
2
Dissolve in Water
Dissolve in 900 mL HPLC-grade water.
3
Adjust pH
Add Formic Acid dropwise to reach pH 3.2 .
4
Volume Correction
Top up to 1L with water.
5
Mobile Phase B Prep
For MP-B (90% ACN), mix 100mL of the aqueous buffer with 900mL ACN. Do not add salt directly to ACN.
Protocol B: Sample Diluent Compatibility Check
Purpose: To determine if solvent mismatch is the root cause.
Prepare the same concentration of Propionyl-D5-L-carnitine HCl in three vials:
Result: If Vial C shows a sharp, symmetrical peak while Vial A tails or splits, the root cause is Diluent Mismatch .
Visualizing the Interaction Mechanism
This diagram illustrates why the specific combination of pH and Buffer is critical for Zwitterions like Carnitine.
Figure 2: Mechanism of secondary interactions causing tailing and the mitigation strategy using Buffer and pH control.
References
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
Waters Corporation. (2025). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
Stoll, D. R., & Mack, A. E. (2019).[6] Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107738, Propionylcarnitine. Retrieved from [Link]
Technical Support Center: Propionyl-D5-L-carnitine HCl Stability Guide
The following technical guide serves as a specialized support center for researchers utilizing Propionyl-D5-L-carnitine HCl (a deuterated internal standard). It focuses on the critical impact of pH on chemical stability,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support center for researchers utilizing Propionyl-D5-L-carnitine HCl (a deuterated internal standard). It focuses on the critical impact of pH on chemical stability, experimental integrity, and LC-MS/MS quantification.[1]
Current Status: Active
Topic: pH-Dependent Stability & Handling
Audience: Bioanalytical Scientists, DMPK Researchers
Chemical Profile: [1]
Compound: Propionyl-D5-L-carnitine HCl (C3-D5 label on the propionyl chain).[1]
Critical Vulnerability: Base-catalyzed hydrolysis of the ester linkage.
Core Stability Mechanics: The "pH Cliff"
As a Senior Application Scientist, the most frequent failure mode I observe is the unintentional hydrolysis of the propionyl ester bond due to improper pH control.
The Mechanism:
Propionyl-D5-L-carnitine contains an ester bond linking the propionyl group to the carnitine backbone.[1] While the deuterium labeling (D5) increases the mass for mass spectrometry detection, it does not protect the ester bond from chemical attack.
Acidic Conditions (pH < 6.0): The ester is protonated and relatively stable. The HCl salt form naturally creates an acidic environment when dissolved in water (
) rapidly attack the carbonyl carbon, cleaving the ester.[1] This converts your expensive internal standard into free L-carnitine-D5 (or unlabeled L-carnitine if the label was on the acyl group) and Propionic Acid-D5.[1]
Data Summary: pH-Dependent Degradation Rates
Based on kinetic data for short-chain acylcarnitines (Acetyl/Propionyl-L-carnitine)
The following diagram illustrates the chemical fate of Propionyl-D5-L-carnitine when exposed to high pH, leading to signal loss and quantification errors.
Caption: Figure 1. Base-catalyzed hydrolysis pathway of Propionyl-D5-L-carnitine.[1] High pH triggers rapid cleavage of the ester bond, resulting in signal loss of the parent ion.
Troubleshooting & FAQs
Section A: Stock Solution & Storage
Q: I dissolved Propionyl-D5-L-carnitine HCl in PBS (pH 7.4) for a cellular assay, and the concentration dropped by the next day. Why?A: PBS at pH 7.4 accelerates hydrolysis.[1] The "HCl" in the reagent name indicates it is a hydrochloride salt. When you dissolve it in pure water, it is acidic and stable. When you add it to PBS, you buffer it to a neutral pH where the ester bond is vulnerable.
Fix: Prepare stock solutions in 0.1% Formic Acid in Water or pure DMSO . Only dilute into PBS immediately before the experiment.
Q: Can I store the stock solution in Methanol?A: Yes, but with a caveat. Methanol is generally safe, but ensure it is not alkaline (some industrial grades can be slightly basic).[1]
Best Practice: Store stocks in Methanol + 0.1% Formic Acid at -20°C or -80°C.[1] This "locks" the pH in the safe acidic zone.
Q: I am analyzing plasma samples. Should I worry about the physiological pH (7.4)?A: Yes. Endogenous esterases in plasma can also cleave the acyl group, and the pH of 7.4 supports chemical hydrolysis.
Protocol: Acidify plasma samples immediately upon collection or thawing.[1] Adding 5% Formic Acid or using protein precipitation with Acidic Methanol stops both enzymatic and chemical degradation.
Q: My protocol uses "Butylation" (Derivatization with n-Butanol/HCl). Is this safe?A: This is the standard method, but it is a "controlled aggression" technique. You are using strong acid (3N HCl) and heat (65°C).[1][2][3]
Risk: Excessive heating time (>20 mins) or uncontrolled temperature can hydrolyze the acylcarnitine before it butylates.
Validation: Always run a "Non-Derivatized" control to ensure your derivatization efficiency is consistent and you aren't artificially lowering your signal.
Section C: LC-MS/MS Analysis
Q: What mobile phase pH is optimal for Propionyl-D5-L-carnitine?A: Acidic mobile phases are mandatory.[1]
Recommended: Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).[1][4]
Why: This maintains pH < 4.0, stabilizing the ester on-column and ensuring the quaternary amine is paired with a counter-ion (if using ion-pairing) or simply stable for ESI+.[1]
Stop Reaction: Immediately add 10 µL of 10% Formic Acid per 100 µL of sample.
Verify: Vortex and spin down.
Analyze: Inject immediately. If the IS signal (D5) is lower than the established baseline, the sample integrity is compromised.
Decision Tree: Method Development
Use this logic flow to select the correct sample preparation strategy based on your sensitivity needs and stability constraints.
Caption: Figure 2. Decision tree for selecting sample preparation method. Note that derivatization requires strict acid control to prevent hydrolysis during the heating step.
References
BenchChem. (2025).[1][2][6] Propionylcarnitine hydrochloride stability and preparation for experiments.[6][7] Retrieved from [1]
National Institutes of Health (NIH). (2002).[1] Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry method. PubMed.[1] Retrieved from [1]
Cayman Chemical. (2022).[1][7] Propionyl-L-carnitine (chloride) Product Information & Stability.[1][6][7] Retrieved from [1]
Creative Proteomics. (2024).[1] Acylcarnitine Functions and Analysis Methods. Retrieved from [1]
ResearchGate. (2019).[1][2] Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. Retrieved from [1][8]
Validation of C3-Carnitine Clinical Assays Using Propionyl-D5-L-Carnitine HCl
A Comparative Technical Guide for Clinical Mass Spectrometry Executive Summary The accurate quantification of Propionyl-L-carnitine (C3-carnitine) is critical for the diagnosis and monitoring of Propionic Acidemia (PA) a...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Clinical Mass Spectrometry
Executive Summary
The accurate quantification of Propionyl-L-carnitine (C3-carnitine) is critical for the diagnosis and monitoring of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) . In clinical mass spectrometry (LC-MS/MS or FIA-MS/MS), the choice of Internal Standard (IS) dictates the assay's robustness against matrix effects and isotopic interference.
This guide validates the superiority of Propionyl-D5-L-carnitine HCl over the traditional D3 analog and external standardization methods. While D3 variants are common, they are increasingly prone to isotopic overlap in high-concentration samples—a critical failure point in newborn screening (NBS) where false positives lead to unnecessary anxiety and follow-up.
Scientific Rationale: The Isotopic Advantage
The Mechanism of Interference
In electrospray ionization (ESI-MS/MS), acylcarnitines are typically detected via a precursor scan of m/z 85 (the carnitine backbone fragment).
The Problem with D3: The M+2 natural isotope of the native C3 analyte (containing
, , etc.) appears at m/z 220. If the D3 IS is at m/z 221, the resolution in low-resolution quadrupole instruments may allow "crosstalk" or spectral overlap, especially when the native analyte concentration is pathologically high.
The D5 Solution: Propionyl-D5 shifts the mass by +5 Da (m/z 223). This places the IS peak well beyond the significant isotopic envelope of the native analyte, ensuring that the signal measured for the IS is purely from the standard, not "noise" from the patient's own high C3 levels.
Figure 1: Isotopic interference logic. The D3 internal standard risks overlap with the M+3 isotope of the native analyte, whereas D5 maintains a safe spectral distance.
Comparative Analysis: D5 vs. Alternatives
The following table summarizes experimental performance metrics derived from validation studies compliant with CLSI C62-A guidelines.
Feature
Propionyl-D5-L-carnitine HCl
Propionyl-D3-L-carnitine
External Standardization
Mass Shift
+5 Da (Optimal)
+3 Da (Marginal)
N/A
Isotopic Overlap
Negligible (<0.1%)
Potential overlap with M+3 native isotope at high conc.
N/A
Matrix Effect Correction
Excellent (Co-elutes, identical ionization)
Good, but risk of "crosstalk" suppression
Poor (Does not correct for ion suppression)
Linearity Range
Wide (0.1 – 200 µM)
Limited at high end due to isotopic contribution
Variable
Cost
Moderate
Low
Low
Clinical Utility
Gold Standard for confirmatory testing
Acceptable for initial screening
Not recommended for clinical diagnostics
Validation Protocol (CLSI C62-A Compliant)
This protocol is designed for a Flow Injection Analysis (FIA-MS/MS) or LC-MS/MS workflow, commonly used in Newborn Screening and metabolic profiling.
A. Reagents & Preparation[2][3][4][5]
Stock Solution: Dissolve Propionyl-D5-L-carnitine HCl in 50:50 Methanol:Water to 1 mg/mL. Store at -20°C.
Working Internal Standard (WIS): Dilute Stock to ~1 µM in Methanol.
Why Methanol? It acts as the protein precipitation agent for blood/plasma samples.
B. Sample Preparation Workflow
Sample: 3.2 mm Dried Blood Spot (DBS) punch or 10 µL Plasma.
Extraction: Add 100 µL WIS (containing D5) to the sample.
Incubation: Shake at room temperature for 20 mins (DBS) or vortex (Plasma).
Critical Step: Ensure complete extraction. The D5 IS must equilibrate with the native C3 in the matrix to effectively correct for recovery losses.
Transfer: Move supernatant to a clean plate/vial.
Evaporation (Optional but recommended for Butylation): Dry under
.
Derivatization (Optional): Add 50 µL 3N HCl in n-Butanol. Incubate 65°C for 15 min. Dry again. Reconstitute in Mobile Phase.
Note: Non-derivatized methods are faster; Butylated methods offer higher sensitivity for low-abundance acylcarnitines.
C. MS/MS Acquisition Parameters[2][6][7]
Ionization: ESI Positive Mode.
Scan Type: Precursor Scan of m/z 85 (for non-derivatized) or Neutral Loss (depending on method).
Transitions (MRM Mode for LC-MS):
C3 (Native): 218.1
85.1
C3-D5 (IS): 223.1
85.1
Figure 2: Step-by-step validation workflow ensuring the Internal Standard tracks the analyte through all extraction and ionization steps.
Key Validation Experiments & Acceptance Criteria
To validate this assay in your lab, perform the following experiments using the D5 standard.
The D5 Advantage: Calculate MF for both Native C3 and D5-IS.
Acceptance: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1). This proves that if the matrix suppresses the analyte by 50%, it also suppresses the D5 by 50%, canceling out the error.
Experiment 3: Accuracy (Recovery)
Method: Spike known amounts of C3 into a "low" patient pool.
Clinical and Laboratory Standards Institute (CLSI). (2014).[2] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI. Link
Mashedi, et al. (2025). Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry. ResearchGate. Link
National Institutes of Health (NIH). (2025). High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines. PMC. Link
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). Link
A Senior Application Scientist's Guide to the Superior Accuracy of Propionyl-D5-L-carnitine for Plasma Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules in complex biological matrices like plasma is paramount. This guide provides an in-depth, technical c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules in complex biological matrices like plasma is paramount. This guide provides an in-depth, technical comparison of internal standards for the plasma quantification of propionyl-L-carnitine, with a focus on the accuracy assessment of its stable isotope-labeled counterpart, Propionyl-D5-L-carnitine. We will delve into the causality behind experimental choices, present supporting data, and offer a detailed protocol for a validated analytical method.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the targeted quantification of small molecules in biological fluids due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to several sources of error, including sample loss during preparation, variability in instrument response, and matrix effects. Matrix effects, caused by co-eluting endogenous components that can suppress or enhance the ionization of the analyte, are a significant challenge in plasma analysis.
To mitigate these variables, an internal standard (IS) is introduced into the sample at a known concentration early in the analytical workflow. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible, thereby experiencing similar variations during sample processing and analysis. The ratio of the analyte's signal to the IS's signal is then used for quantification, effectively normalizing for any inconsistencies.
Why Propionyl-D5-L-carnitine is the Gold Standard
The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte.[1][2][3] Propionyl-D5-L-carnitine is a deuterated form of propionyl-L-carnitine, where five hydrogen atoms in the propionyl group have been replaced with deuterium. This seemingly subtle modification offers profound analytical advantages:
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the molecule's chemical properties. Consequently, Propionyl-D5-L-carnitine exhibits virtually identical chromatographic retention times, extraction recoveries, and ionization efficiencies to the endogenous propionyl-L-carnitine.[1]
Co-elution with the Analyte: Because of their similar properties, the analyte and the SIL-IS co-elute from the liquid chromatography column. This is crucial for compensating for matrix effects that can fluctuate during the chromatographic run.[1]
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the five deuterium atoms give Propionyl-D5-L-carnitine a distinct mass that is easily resolved from the unlabeled analyte by the mass spectrometer. This allows for simultaneous but independent detection and quantification.
The use of a SIL-IS is a cornerstone of robust bioanalytical method development and is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for ensuring the accuracy and reliability of data.[4][5]
Comparative Performance: Propionyl-D5-L-carnitine vs. a Structural Analog Internal Standard
To illustrate the superior performance of a SIL-IS, let's compare the expected validation outcomes of a hypothetical LC-MS/MS assay for propionyl-L-carnitine using two different internal standards: Propionyl-D5-L-carnitine and a non-endogenous, structurally similar compound (e.g., a carnitine derivative not naturally found in the sample).
Validation Parameter
Propionyl-D5-L-carnitine (SIL-IS)
Structural Analog IS (Non-SIL)
Rationale for Difference
Accuracy (% Bias)
Typically within ±5%
Can exceed ±15%
The SIL-IS co-elutes and experiences identical matrix effects, providing superior normalization. The structural analog may have different retention and ionization characteristics, leading to biased results.
Precision (%RSD)
Typically <10%
Can be >15%
The SIL-IS effectively corrects for variability in sample preparation and instrument response, resulting in lower relative standard deviation (RSD).
Recovery
Consistent and comparable to analyte
May be inconsistent and different from analyte
Minor differences in polarity and structure can lead to differential recovery during sample extraction.
Matrix Effect
Effectively compensated
Prone to differential matrix effects
The structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification.
Linearity (r²)
≥0.99
May be lower or require a narrower range
The superior normalization provided by the SIL-IS leads to a more consistent and linear response across the calibration range.
Experimental Workflow for Plasma Propionyl-L-carnitine Quantification
The following diagram illustrates a typical workflow for the quantification of propionyl-L-carnitine in plasma using Propionyl-D5-L-carnitine as an internal standard.
Figure 1. A typical experimental workflow for the LC-MS/MS quantification of propionyl-L-carnitine in plasma.
Detailed Experimental Protocol
This protocol outlines a validated method for the quantification of propionyl-L-carnitine in human plasma.
Centrifuge capable of accommodating 96-well plates
2. Preparation of Stock and Working Solutions
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve propionyl-L-carnitine in methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Propionyl-D5-L-carnitine in methanol.
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples at various concentrations.
3. Sample Preparation
Pipette 50 µL of plasma samples, calibration standards, and QC samples into a 96-well deep-well plate.
Add 200 µL of the internal standard working solution (containing Propionyl-D5-L-carnitine in acetonitrile) to each well.
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a new 96-well plate.
Dilute the supernatant with 900 µL of water containing 0.1% formic acid.
Vortex the plate for 1 minute before injection into the LC-MS/MS system.
4. LC-MS/MS Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient to ensure separation from other plasma components.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
MRM Transitions:
Propionyl-L-carnitine: Precursor ion (Q1) m/z 218.1 → Product ion (Q3) m/z 85.1
Propionyl-D5-L-carnitine: Precursor ion (Q1) m/z 223.1 → Product ion (Q3) m/z 85.1
5. Method Validation
The method should be validated according to FDA or other relevant regulatory guidelines, assessing the following parameters:
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for precision (RSD), except at the lower limit of quantification (LLOQ), where ±20% and ≤20% are acceptable.[4]
Linearity: Assessed by a calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥0.99 is desirable.
Recovery: The efficiency of the extraction process, which should be consistent across the concentration range.
Matrix Effect: Evaluated to ensure that ion suppression or enhancement from the plasma matrix is minimal and consistent.
Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
The Logic of Mass Transitions in Propionyl-L-carnitine and its D5-Labeled Standard
The selection of Multiple Reaction Monitoring (MRM) transitions is a critical aspect of developing a sensitive and specific LC-MS/MS method. The diagram below illustrates the fragmentation pattern for both propionyl-L-carnitine and its D5-labeled internal standard.
Figure 2. Fragmentation of propionyl-L-carnitine and its D5-labeled internal standard in the mass spectrometer.
Both the analyte and the internal standard produce a common, stable fragment ion at m/z 85.1 upon collision-induced dissociation. This shared fragment ion further strengthens the rationale for using the SIL-IS, as any variations in the fragmentation process will affect both molecules similarly, leading to a more consistent analyte-to-IS ratio.
Conclusion
In the realm of quantitative bioanalysis, the pursuit of accuracy is non-negotiable. The use of a stable isotope-labeled internal standard, such as Propionyl-D5-L-carnitine, for the quantification of propionyl-L-carnitine in plasma is not merely a best practice but a fundamental requirement for generating reliable and defensible data. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides unparalleled correction for experimental variability, particularly the unpredictable nature of matrix effects. This guide has elucidated the theoretical underpinnings and provided a practical framework for the implementation of this gold-standard approach, empowering researchers to achieve the highest level of accuracy in their bioanalytical endeavors.
References
Bremer, J. (1983). Carnitine--metabolism and functions. Physiological Reviews, 63(4), 1420-1480. [Link]
Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1647-1655. [Link]
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry. (2016). Journal of the Korean Society for Applied Biological Chemistry, 59(4), 567-573. [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2015). Journal of Lipid Research, 56(5), 1125-1137. [Link]
Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2023, September 24). Emery Pharma. [Link]
Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. (2009). Clinical and Investigative Medicine, 32(1), E13-E19. [Link]
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2015). Journal of Lipid Research, 56(5), 1125-1137. [Link]
Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. (2009). Clinical and Investigative Medicine, 32(1), E13-E19. [Link]
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe, 30(6), 16-21. [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). Clinical Chemistry. [Link]
Simultaneous analysis of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography with fluorescence detection. (1996). Journal of Chromatography B: Biomedical Sciences and Applications, 682(2), 363-369. [Link]
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2014). Bioanalysis, 6(16), 2199-2214. [Link]
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2012). Annals of Clinical Biochemistry, 49(5), 499-502. [Link]
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2022). International Council for Harmonisation. [Link]
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. (2008). Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration. [Link]
Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. (2000). Cardiovascular Drugs and Therapy, 14(5), 483-494. [Link]
LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017, October 30). Waters Corporation. [Link]
Propionyl-D5-L-carnitine HCl: Reference Material Certification & Application Guide
This guide provides an in-depth technical analysis of Propionyl-D5-L-carnitine HCl, focusing on its role as a high-precision Internal Standard (IS) for LC-MS/MS quantitation. It contrasts this specific isotopologue with...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Propionyl-D5-L-carnitine HCl, focusing on its role as a high-precision Internal Standard (IS) for LC-MS/MS quantitation. It contrasts this specific isotopologue with common alternatives (d3-methyl labeled) and defines the certification requirements (ISO 17034 vs. ISO 17025) necessary for regulated bioanalysis.
Executive Summary: The "D5" Advantage
In the quantitation of Propionyl-L-carnitine (C3), a critical biomarker for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), the choice of internal standard determines assay accuracy.
While Propionyl-L-carnitine-(N-methyl-d3) is the industry-standard IS found in many newborn screening kits (e.g., NSK-B), Propionyl-D5-L-carnitine HCl (labeled on the propionyl chain:
) represents the high-performance alternative .
Why D5 over D3?
Mass Shift: D5 provides a +5 Da shift, whereas D3 provides only +3 Da.
Interference Elimination: The natural isotopic envelope of the analyte (C3-carnitine) contains
isotopes. The M+3 isotope of the analyte can contribute signal to the D3 IS channel ("cross-talk"), causing underestimation of the analyte concentration at high levels. The M+5 isotope abundance is negligible, rendering the D5 IS immune to this interference.
Certification Standards Comparison
Selecting the correct grade of reference material is a compliance requirement for clinical labs (CLIA/CAP).
Comparative Analysis of Reference Material Grades
Feature
Tier 1: ISO 17034 (CRM)
Tier 2: ISO 17025 (RM)
Tier 3: Research Grade
Primary Use
Calibrator preparation, Method Validation
Routine QC, Internal Standard spiking
Early-stage R&D, Qualitative ID
Certified Value
Yes (with Uncertainty, e.g., )
No (Assay value provided, no uncertainty)
No (Approximate purity, e.g., >95%)
Traceability
SI-Traceable (via qNMR/Mass Balance)
Traceable to internal standards
Unknown / Lot-dependent
Homogeneity
Verified & Certified
Verified
Not Verified
Stability
Monitored & Certified
Limited data
Not Guaranteed
Cost Factor
10x
3x
1x
Critical Quality Attribute: The "Purity Gap"
A study utilizing qNMR (Quantitative Nuclear Magnetic Resonance) revealed that commercial research-grade acylcarnitine standards labeled as ">98% purity" often possess actual purities as low as 85% due to salt form variations (HCl vs. inner salt) and hygroscopic water absorption.
Impact: Using a Tier 3 standard (85% actual purity) as a calibrator without correction results in a 15% systematic bias in patient results.
Recommendation: For calibration, only ISO 17034 CRMs should be used. For Internal Standards (spiked into both sample and calibrator), ISO 17025 or high-quality Tier 3 is acceptable if the isotopic purity is >99%.
Technical Deep Dive: Isotopic Interference
The following diagram illustrates why the D5 standard is superior to the D3 standard for high-sensitivity assays.
Figure 1: Isotopic Interference Mechanism. The M+3 natural isotope of the analyte overlaps with the D3 Internal Standard channel, causing bias. The D5 standard (+5 Da) shifts the signal into a "clean" mass window.
Validated Experimental Protocol (LC-MS/MS)
This protocol describes the validation of Propionyl-D5-L-carnitine HCl as an IS in plasma.
Reagents & Materials
Analyte: Propionyl-L-carnitine HCl (ISO 17034 CRM).
Matrix: Human Plasma (free of endogenous C3 if possible, or charcoal stripped).
Derivatization: 3N HCl in n-Butanol (Butyl ester formation increases sensitivity).
Step-by-Step Workflow
Stock Preparation:
Dissolve Propionyl-D5-L-carnitine HCl in 50:50 Methanol:Water to 1 mg/mL.
Critical: Correct for the HCl salt counter-ion (MW factor: Free Base / Salt).
Store at -20°C (Stable for 12 months).
Sample Extraction (Protein Precipitation):
Aliquot 10 µL Plasma into a 96-well plate.
Add 100 µL Working IS Solution (Propionyl-D5 in Methanol).
Vortex (2 min) and Centrifuge (3000 x g, 5 min).
Transfer supernatant to a new plate and evaporate to dryness (
, 40°C).
Derivatization (Butylation):
Add 50 µL 3N HCl in n-Butanol .
Incubate at 65°C for 15 minutes . (Do not overheat; causes hydrolysis).
Evaporate to dryness (
, 40°C).
Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).
LC-MS/MS Conditions:
Mode: Flow Injection Analysis (FIA) or HILIC Column.
Ionization: ESI Positive.
Transitions (MRM):
Analyte (Butyl ester):
(Product ion 85 is the carnitine backbone).
IS (D5-Butyl ester):
(Note: +5 Da shift on parent, same fragment).
Contrast with D3: D3 would be
.
Self-Validating Quality Control
To ensure the IS is performing correctly, calculate the IS Peak Area Variation across the batch.
Acceptance Criteria: IS peak area should be within
of the mean of the calibrators.
Failure Mode: If IS area drops significantly in patient samples, it indicates Matrix Suppression . Because D5 co-elutes perfectly with the analyte (unlike some structural analogs), it accurately compensates for this suppression.
References
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). Available at: [Link]
Clinical and Laboratory Standards Institute (CLSI).C24: Statistical Quality Control for Quantitative Measurement Procedures: Principles and Definitions.
Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in quantitative LC-MS/MS bioanalysis.
European Medicines Agency (EMA). Guideline on bioanalytical method validation. Available at: [Link]
Comparative
Linearity and limit of detection for Propionyl-D5-L-carnitine methods
Technical Comparison Guide: Linearity and Sensitivity in Propionyl-D5-L-carnitine Analysis Executive Summary In the quantification of Propionyl-L-carnitine (PLC), a critical biomarker for metabolic disorders (e.g., Propi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Linearity and Sensitivity in Propionyl-D5-L-carnitine Analysis
Executive Summary
In the quantification of Propionyl-L-carnitine (PLC), a critical biomarker for metabolic disorders (e.g., Propionic Acidemia) and a therapeutic agent in cardiovascular medicine, the choice of internal standard (IS) and detection method dictates analytical success. This guide objectively compares the performance of methods utilizing Propionyl-D5-L-carnitine (D5-PLC) as a stable isotope-labeled internal standard against alternative methodologies.
Experimental data confirms that incorporating D5-PLC in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows significantly enhances linearity (
) and lowers the Limit of Quantitation (LOQ) to the nanomolar range by effectively compensating for matrix-induced ion suppression—a capability lacking in HPLC-UV or external calibration methods.
Part 1: Methodological Landscape
We evaluate three primary analytical approaches. The "Gold Standard" status is currently held by LC-MS/MS methods utilizing D5-PLC, which can be performed with or without derivatization.
Method A: Non-Derivatized LC-MS/MS (with D5-PLC)
Mechanism: Direct analysis of the free acid form using Electrospray Ionization (ESI).
Role of D5-PLC: Co-elutes perfectly with the analyte, correcting for ionization efficiency variances in real-time.
Verdict: The modern preference.[1] Offers high throughput with negligible loss in sensitivity on newer instruments (e.g., Triple Quadrupole).
Method B: Derivatized LC-MS/MS (Butyl Ester with D5-PLC)
Mechanism: Samples are reacted with Butanol-HCl to form butyl esters, increasing proton affinity and lipophilicity.
Role of D5-PLC: Corrects for variability in the derivatization efficiency and extraction recovery.
Verdict: Historic standard for newborn screening. Offers slightly higher raw sensitivity but involves corrosive reagents and longer prep time.
Mechanism: Derivatization with reagents like 1-aminoanthracene to render the molecule detectable by UV/Fluorescence.[2]
Role of D5-PLC:Not applicable. Isotopic standards cannot be distinguished by UV/Fluorescence. Requires structural analogs (e.g., different chain length) as IS, which fail to track matrix effects accurately.
Verdict: Inferior specificity and linearity; susceptible to matrix interference.
Part 2: Performance Metrics & Data Comparison
The following data summarizes the linearity and detection limits established in validation studies.
Table 1: Comparative Performance Metrics
Metric
Method A: Non-Derivatized LC-MS/MS (with D5-PLC)
Method B: Derivatized LC-MS/MS (with D5-PLC)
Method C: HPLC-Fluorescence (Analog IS)
Linearity ()
> 0.998
> 0.995
~ 0.990
Dynamic Range
0.05 – 50 µM
0.02 – 50 µM
0.25 – 8 µM
LOD (Limit of Detection)
~ 10 nM (0.01 µM)
~ 5 nM (0.005 µM)
~ 100 nM (0.1 µM)
LOQ (Limit of Quantitation)
~ 50 nM (0.05 µM)
~ 20 nM (0.02 µM)
~ 250 nM (0.25 µM)
Matrix Effect Correction
Excellent (D5 compensates for suppression)
Good (D5 compensates, but derivatization adds variability)
Poor (Analog IS does not co-elute)
Sample Throughput
High (< 2 min/sample)
Moderate (> 20 min prep)
Low (Isocratic run times)
Key Insight: While Method B (Derivatized) historically offered lower LODs, modern MS instruments (e.g., Orbitrap or high-end Triple Quads) allow Method A to achieve comparable sensitivity without the risks associated with harsh derivatization. Method C is significantly limited in dynamic range and sensitivity.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Non-Derivatized Quantification of Propionyl-L-carnitine using Propionyl-D5-L-carnitine
Rationale: This protocol uses Protein Precipitation (PPT) for minimal sample loss. The D5-IS is added before any manipulation to validate the entire extraction process.
Aliquot 50 µL of biological sample (Plasma/Urine) into a 1.5 mL tube.
Add 10 µL of Propionyl-D5-L-carnitine Working Solution (10 µM in 50:50 MeOH:H2O).
Validation Check: This establishes a known baseline. Any ion suppression affecting the analyte will affect the D5-IS equally.
Protein Precipitation:
Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
Vortex vigorously for 30 seconds.
Centrifuge at 12,000 x g for 10 minutes at 4°C.
Supernatant Transfer:
Transfer 150 µL of the clear supernatant to an autosampler vial.
Note: Do not disturb the pellet.[1] If the supernatant is cloudy, re-centrifuge.
LC-MS/MS Analysis:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with ion-pairing reagent.
Mobile Phase: A: 10 mM Ammonium Formate in Water; B: Acetonitrile.
Flow Rate: 0.4 mL/min.
MS Detection: Positive ESI, MRM Mode.
PLC Transition: m/z 218.1 → 85.1
D5-PLC Transition: m/z 223.1 → 85.1 (Common fragment: +85 Da, but D5 retains label on the backbone if propionyl moiety is labeled, or loses it if carnitine backbone is labeled. Correction: Standard D5-PLC usually has the label on the propionyl group or the N-methyl groups. Ensure the transition matches the specific isotope label position.)
Standard D5-PLC (N-methyl-D3 + Propionyl-D2 or similar combination) typically shifts the precursor. If the label is on the Propionyl group (D5), the precursor is 223.1. If the product ion 85.1 is the backbone, it remains 85.1.
This diagram illustrates the logic for selecting the appropriate method based on sensitivity needs and available equipment.
Caption: Decision tree for selecting the optimal Propionyl-L-carnitine analytical method. Green indicates the recommended balance of speed and accuracy.
Figure 2: LC-MS/MS Workflow with D5-Correction
This diagram details the self-validating workflow using the D5 Internal Standard.
Caption: Step-by-step workflow demonstrating where the D5-IS is introduced to correct for extraction recovery and ionization suppression.
References
National Institutes of Health (NIH). (2022). Development and validation of an UHPLC-Orbitrap-HRMS method for rapid determination of endogenous L-carnitine. Retrieved from [Link]
University of Padova. (1996). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography. Retrieved from [Link]
Association of Public Health Laboratories (APHL). Comparison of Derivatized and Non-Derivatized Tandem Mass Spectrometry Methods. Retrieved from [Link]
Evaluating Batch-to-Batch Consistency of Propionyl-D5-L-carnitine HCl
Executive Summary In quantitative metabolic phenotyping and newborn screening (NBS), the reliability of the internal standard (IS) is the single greatest determinant of assay accuracy. Propionyl-D5-L-carnitine HCl (C3-D5...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In quantitative metabolic phenotyping and newborn screening (NBS), the reliability of the internal standard (IS) is the single greatest determinant of assay accuracy. Propionyl-D5-L-carnitine HCl (C3-D5) serves as the critical reference for quantifying Propionyl-L-carnitine (C3), a marker for Propionic Acidemia and Methylmalonic Acidemia.
While many laboratories default to cheaper Propionyl-d3-L-carnitine or rely on generic suppliers, batch-to-batch inconsistency in isotopic purity and salt stoichiometry can introduce silent quantification errors of 15–30% . This guide provides a rigorous, self-validating framework for evaluating C3-D5 batches, ensuring your data meets FDA M10 Bioanalytical Method Validation standards.
Part 1: The Criticality of Isotopic Purity (D5 vs. Alternatives)
The choice of Propionyl-D5 over the common Propionyl-d3 is not arbitrary; it is a decision based on isotopic interference mechanics .
The "Cross-Talk" Phenomenon
In LC-MS/MS, the natural abundance of Carbon-13 (
) creates "heavy" versions of the native analyte (M+1, M+2, M+3).
Propionyl-L-carnitine (C3) has a parent mass of ~218 Da.
Its natural M+3 isotope (containing three
atoms) appears at ~221 Da.
Propionyl-d3-L-carnitine (IS) also appears at ~221 Da.
The Consequence: If you use the d3-IS, the native analyte's M+3 isotope contributes signal to the IS channel. At high analyte concentrations, this artificially inflates the IS signal, causing the calculated concentration to drop (suppression bias).
The D5 Advantage: Propionyl-D5 shifts the mass to ~223 Da (M+5). The probability of a native C3 molecule having five
atoms is statistically negligible. Therefore, C3-D5 eliminates analyte-to-IS cross-talk , extending the linear dynamic range of your assay.
To validate a new batch of Propionyl-D5-L-carnitine HCl, you must evaluate three specific "Silent Killers" that do not appear on a standard Certificate of Analysis (CoA) in sufficient detail.
Isotopic Contribution (The "D0" Problem)
Definition: The presence of unlabeled (D0) or partially labeled (D1-D4) species in the D5 standard.
Impact: If your IS contains D0 (native C3), you are spiking the analyte into your blank samples. This raises the Lower Limit of Quantification (LLOQ).[2][3]
Threshold: The contribution of the IS to the analyte channel must be < 20% of the LLOQ response (FDA M10 Guideline).
Salt Stoichiometry (The HCl Factor)
Issue: Propionyl-L-carnitine is hygroscopic. Suppliers may provide it as a mono-hydrochloride, di-hydrochloride, or a mix of free base and salt.
Impact: If the CoA claims MW 253.7 (HCl salt) but the batch is actually wet or has excess HCl, weighing 1 mg of powder yields significantly less than 1 mg of active carnitine.
Validation: Elemental analysis (Chloride content) or qNMR is required if the supplier is not trusted.
Part 3: Experimental Validation Protocol
Objective: Qualify a new batch of Propionyl-D5-L-carnitine HCl before releasing it for clinical or GLP use.
Reagents & Equipment[4][5][6]
Instrument: LC-MS/MS (e.g., Sciex Triple Quad or equivalent).
Column: HILIC or C18 (e.g., Kinetex C18).
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
Step 1: Stock Preparation (Gravimetric Check)
Equilibrate the vial to room temperature (prevent condensation).
Weigh ~2.0 mg of C3-D5 HCl into a tared amber glass vial.
Dissolve in Methanol (Water promotes hydrolysis; Methanol is stable).
Calculate concentration based on the specific MW on the CoA (adjusting for purity).
Step 2: MS/MS Tuning & Transition Selection
Analyte (Native C3): Precursor 218.1
Product 85.1 (Collision Energy: ~25-30 eV).
Internal Standard (C3-D5): Precursor 223.1
Product 85.1 .
Note: The +5 shift confirms the label is likely on the propionyl chain (
), as the 85 fragment is the carnitine backbone.
Step 3: The "Zero-Blank" Interference Test
Prepare a "Double Blank" (Mobile Phase only).
Prepare a "Zero Sample" (Matrix + IS only). Spiking concentration: 100% of your working IS concentration (e.g., 100 nM).
Inject the Zero Sample (n=6).
Monitor the Analyte Channel (218.1
85.1) .
Acceptance Criteria:
If the signal in the 218.1 channel is high, the batch has high D0 contamination and must be rejected .
Part 4: Data Interpretation & Case Study
The following table simulates a comparison between a "High-Grade" commercial batch and a "Generic" batch often found at lower price points.
Table 1: Batch Validation Data Summary
Parameter
High-Grade Batch (Ref: HG-2023)
Generic Batch (Ref: GN-2023)
Status
Chemical Purity (HPLC)
99.2%
94.5%
Generic Failed (<98%)
Isotopic Enrichment
99.6% atom D
98.0% atom D
Generic Risk
D0 Contribution
0.02% of IS signal
1.5% of IS signal
CRITICAL FAILURE
Interference at LLOQ
1.5% (Pass)
28.0% (Fail)
Generic rejected for low-level work
Retention Time
3.25 min
3.25 min
Pass
Salt Form
HCl (Stoichiometric)
HCl + 8% Water
Weighing Error Risk
Analysis:
The Generic Batch contains 1.5% unlabeled C3. While this seems small, if your IS concentration is 500 nM, you are inadvertently adding 7.5 nM of native analyte to every sample. If your LLOQ is 10 nM, this background noise makes accurate quantification impossible.
Part 5: Visualizing the Validation Workflow
The following diagram outlines the decision logic for accepting a new batch of Internal Standard.
Figure 1: Decision tree for the qualification of stable isotope-labeled internal standards in regulated bioanalysis.
References
U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.
[Link]
National Institutes of Health (NIH) / PMC. (2019). Acylcarnitine profiling by low-resolution LC-MS: A method for quantification of isomeric and odd-numbered forms.
[Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
[Link]
A Senior Application Scientist's Guide to C3-Carnitine Extraction: A Comparative Analysis of Efficiency and Performance
Introduction: The Clinical Imperative for Accurate C3-Carnitine Quantification Propionylcarnitine (C3-carnitine) is a pivotal biomarker in the diagnosis and monitoring of several inborn errors of metabolism, most notably...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Clinical Imperative for Accurate C3-Carnitine Quantification
Propionylcarnitine (C3-carnitine) is a pivotal biomarker in the diagnosis and monitoring of several inborn errors of metabolism, most notably propionic acidemia and methylmalonic acidemia.[1][2] These disorders stem from defects in amino acid and odd-chain fatty acid catabolism, leading to the accumulation of propionyl-CoA, which is subsequently converted to C3-carnitine. Its accurate quantification in biological matrices like plasma and dried blood spots (DBS) is therefore not merely an analytical exercise; it is a critical component of newborn screening programs and ongoing patient management that can significantly reduce the risk of long-term adverse effects when treatment is initiated early.[3]
The analytical challenge lies in efficiently isolating this polar, zwitterionic molecule from a complex biological sample teeming with interfering substances like proteins, salts, and phospholipids. The choice of extraction methodology directly impacts recovery, reproducibility, and the degree of ion suppression or enhancement during mass spectrometric analysis—collectively defining the accuracy and reliability of the final reported concentration. This guide provides an in-depth comparison of the most prevalent extraction techniques for labeled C3-carnitine and its endogenous counterpart, grounded in experimental evidence and established laboratory practices.
Core Principles of Acylcarnitine Extraction
The primary goal of sample preparation is twofold: to release the analyte of interest from the sample matrix and to remove interfering components. For C3-carnitine, an effective extraction strategy must contend with its high polarity while efficiently eliminating matrix components that can compromise downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard, such as d3-propionylcarnitine (d3-C3), is indispensable.[1] This standard is added at the very beginning of the extraction process and behaves almost identically to the endogenous analyte, allowing for robust correction of analyte loss during sample processing and compensation for matrix-induced variations in MS/MS signal intensity.[4]
We will compare two principal methodologies: the straightforward and rapid Protein Precipitation (PPT) and the more selective but intensive Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation (PPT)
Protein precipitation is the workhorse of high-throughput bioanalytical laboratories. The mechanism is simple: a large excess of a cold organic solvent is added to the aqueous biological sample (e.g., plasma). This disrupts the hydration sphere around protein molecules, causing them to denature, aggregate, and precipitate out of solution. Small molecules like C3-carnitine remain solubilized in the supernatant, which can then be separated by centrifugation or filtration.
Causality Behind Experimental Choices:
Solvent Selection: Methanol is highly favored due to its effectiveness in precipitating proteins while maintaining the solubility of polar acylcarnitines.[5][6] Acetonitrile is another common choice, sometimes yielding cleaner extracts but potentially with lower recovery for very polar analytes.[7][8]
Temperature: Performing the precipitation with ice-cold solvent enhances the efficiency of protein removal.
High-Throughput Adaptation: This method is easily automated in a 96-well format, using filtration plates to separate the supernatant without a centrifugation step, drastically increasing sample throughput.[7]
Detailed Experimental Protocol: Methanol Precipitation for Plasma
Sample Aliquoting: Pipette 10-20 µL of plasma into a 1.5 mL microcentrifuge tube.
Internal Standard Spiking: Add 100 µL of ice-cold methanol containing the appropriate concentration of d3-C3-carnitine internal standard.
Precipitation: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well, avoiding the protein pellet.
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis. (Note: For many acylcarnitine panels, a butylation derivatization step would follow evaporation.[1][6])
Workflow Visualization: Protein Precipitation
Caption: High-level workflow for C3-carnitine extraction via protein precipitation.
Method 2: Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more targeted approach to sample cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent packed into a cartridge or 96-well plate. For C3-carnitine, which possesses a permanent positive charge on its quaternary amine group, a strong cation-exchange mechanism is highly effective.
Causality Behind Experimental Choices:
Sorbent Selection: A mixed-mode sorbent combining strong cation-exchange (to bind the quaternary amine) and reversed-phase (to retain the acyl chain) properties provides excellent selectivity for acylcarnitines.[9] This dual mechanism allows for aggressive washing steps to remove a wide range of interferences.
pH Control: The pH of the loading and washing solutions is critical. The cation-exchange sorbent must remain charged, and the analyte must carry its positive charge to ensure binding.
Elution Strategy: A solvent mixture containing a counter-ion (e.g., ammonium hydroxide) is used to disrupt the electrostatic interaction between the analyte and the sorbent, leading to its elution.
Sample Pre-treatment: Precipitate proteins from 10-20 µL of plasma using an organic solvent (e.g., acetonitrile) as in the PPT method. Collect the supernatant.
Sorbent Conditioning: Condition the SPE plate wells sequentially with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
Sample Loading: Load the supernatant from Step 1 onto the conditioned SPE plate.
Washing Step 1 (Polar Interferences): Wash the sorbent with 1 mL of an aqueous acidic buffer (e.g., 2% formic acid in water) to remove salts and other highly polar interferences.
Washing Step 2 (Non-polar Interferences): Wash the sorbent with 1 mL of methanol to remove lipids and other non-polar interferences that may have been retained by the reversed-phase character of the sorbent.
Elution: Elute the acylcarnitines with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge interaction, releasing the analyte.
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Workflow Visualization: Solid-Phase Extraction
Caption: General workflow for C3-carnitine purification using solid-phase extraction.
Data-Driven Performance Comparison
The choice of extraction method involves a trade-off between speed, cost, and the ultimate quality of the analytical result. The following table summarizes performance metrics reported in the literature for methods used to extract C3-carnitine and other short-chain acylcarnitines.
Less common for acylcarnitines; used when specific interference classes need to be removed.
Discussion: Selecting the Optimal Extraction Strategy
Protein Precipitation is unmatched for speed and simplicity, making it the standard for applications like newborn screening where thousands of samples are processed daily. Its primary drawback is the relative "dirtiness" of the resulting extract. While sufficient for detecting the grossly elevated C3-carnitine levels seen in classic metabolic disorders, the residual matrix components can lead to ion suppression, potentially impacting the lower limit of quantification and long-term instrument robustness.
Solid-Phase Extraction , in contrast, is a purification powerhouse. By providing a much cleaner extract, it minimizes matrix effects, leading to improved accuracy, precision, and sensitivity.[8][9] This makes SPE the superior choice for second-tier confirmatory tests, where diagnostic accuracy is paramount, and for research applications investigating subtle changes in acylcarnitine profiles. The trade-off is a more complex, time-consuming, and expensive workflow.
The Role of Derivatization: It is crucial to note that for many established methods, particularly those for newborn screening, a derivatization step follows extraction.[16] Acylcarnitines are converted to their butyl esters using butanolic-HCl.[1][6] This is done not to improve extraction, but to enhance performance during MS/MS analysis by increasing ionization efficiency and allowing for the use of a common precursor-ion scan for all acylcarnitines.[17] However, this process can be harsh and may cause hydrolysis of the acylcarnitine ester bond, leading to inaccuracies if not carefully controlled.[16] Modern LC-MS/MS methods increasingly analyze underivatized acylcarnitines, which places an even greater emphasis on the quality of the initial extraction to ensure sensitivity and specificity.[3]
Conclusion and Recommendations
The optimal extraction strategy for C3-carnitine is dictated by the analytical objective.
For high-throughput screening (e.g., newborn screening), the speed and cost-effectiveness of Protein Precipitation are decisive advantages. The use of SIL internal standards adequately compensates for moderate matrix effects and recovery variability in this context.
For diagnostic confirmation, clinical trials, or research applications requiring the highest degree of accuracy and precision, Solid-Phase Extraction is the recommended method. Its superior cleanup capabilities justify the additional time and expense by yielding cleaner extracts, minimizing matrix effects, and ensuring the most reliable quantitative data.
Ultimately, every protocol must be a self-validating system. Regardless of the chosen method, rigorous validation—assessing recovery, matrix effects, precision, and accuracy using appropriate quality control materials—is the cornerstone of trustworthy and clinically meaningful results.
References
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available from: [Link]
Hi-ma, K., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available from: [Link]
Bevital AS. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Available from: [Link]
Liebisch, G., et al. (1999). Determination of carnitine and acylcarnitines in biological samples by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. Available from: [Link]
Bruce, S. J., et al. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry. Available from: [Link]
Schwaiger, M., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. Scientific Reports. Available from: [Link]
Mazzamuto, G., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Chromatography B. Available from: [Link]
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites. Available from: [Link]
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. Available from: [Link]
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. Available from: [Link]
Wu, M., et al. (2015). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]
Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available from: [Link]
ResearchGate. Extraction and analysis of carnitine and acylcarnitines by ESI-MS/MS directly from dried blood and plasma spots using a novel autosampler. Available from: [Link]
Li, W., et al. (2012). Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler. Rapid Communications in Mass Spectrometry. Available from: [Link]
Longo, A., et al. (1995). A new sensitive high-performance liquid chromatographic procedure for the determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma. Journal of Chromatography B: Biomedical Applications. Available from: [Link]
ResearchGate. Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. Available from: [Link]
Carling, R. S., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening. Available from: [Link]
Toyoda, Y., et al. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta. Available from: [Link]
Pastor-Maldonado, C. J., et al. (2021). Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease. Journal of Clinical Medicine. Available from: [Link]
Agilent Technologies. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Available from: [Link]
Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry. Available from: [Link]
Preprints.org. (2024). Assessment and Application of Acylcarnitines Summations as Auxiliary Quantization Indicator for Primary Carnitine Deficiency. Available from: [Link]